Product packaging for 2-Thioxosuccinic acid(Cat. No.:)

2-Thioxosuccinic acid

Cat. No.: B15072678
M. Wt: 148.14 g/mol
InChI Key: IGXYZVHWOLYWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Thioxosuccinic acid is a useful research compound. Its molecular formula is C4H4O4S and its molecular weight is 148.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4S B15072678 2-Thioxosuccinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4O4S

Molecular Weight

148.14 g/mol

IUPAC Name

2-sulfanylidenebutanedioic acid

InChI

InChI=1S/C4H4O4S/c5-3(6)1-2(9)4(7)8/h1H2,(H,5,6)(H,7,8)

InChI Key

IGXYZVHWOLYWCE-UHFFFAOYSA-N

Canonical SMILES

C(C(=S)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Thioxosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a theoretical guide based on established chemical principles and data from analogous compounds. To date, the synthesis of 2-thioxosuccinic acid has not been reported in peer-reviewed literature. Therefore, the proposed synthetic protocol and characterization data are predictive and require experimental validation.

Introduction

This compound is a sulfur-containing analog of the important metabolic intermediate, 2-ketosuccinic acid (oxaloacetic acid). The introduction of a thioketone functionality in place of a ketone can significantly alter the electronic properties, reactivity, and biological activity of a molecule. This guide provides a proposed synthetic route for this compound, detailed experimental protocols, and predicted characterization data based on analogous compounds found in the literature.

Proposed Synthesis

The most plausible route for the synthesis of this compound involves the thionation of its corresponding keto analog, 2-ketosuccinic acid (oxaloacetic acid). Thionation reactions, which convert a carbonyl group (C=O) to a thiocarbonyl group (C=S), are well-established in organic synthesis. Reagents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are commonly employed for this transformation. Given the presence of two carboxylic acid groups in the starting material, protection of these groups may be necessary to avoid side reactions. A plausible synthetic workflow is outlined below.

SynthesisWorkflow cluster_protection Protection cluster_thionation Thionation cluster_deprotection Deprotection Oxaloacetic_acid 2-Ketosuccinic Acid (Oxaloacetic Acid) Esterification Esterification (e.g., EtOH, H+) Oxaloacetic_acid->Esterification Protected_keto_acid Diethyl 2-ketosuccinate Esterification->Protected_keto_acid Thionation_reagent Thionation (e.g., Lawesson's Reagent) Protected_keto_acid->Thionation_reagent Protected_thio_acid Diethyl 2-thioxosuccinate Thionation_reagent->Protected_thio_acid Hydrolysis Acid or Base Hydrolysis Protected_thio_acid->Hydrolysis Final_product This compound Hydrolysis->Final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 2-Ketosuccinic Acid (Oxaloacetic Acid)

Objective: To protect the carboxylic acid groups as ethyl esters to prevent side reactions during thionation.

Materials:

  • 2-Ketosuccinic acid (Oxaloacetic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-ketosuccinic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-ketosuccinate.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Thionation of Diethyl 2-ketosuccinate

Objective: To convert the ketone functionality of diethyl 2-ketosuccinate to a thioketone using Lawesson's reagent.

Materials:

  • Diethyl 2-ketosuccinate

  • Lawesson's reagent

  • Anhydrous toluene or another high-boiling inert solvent

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 2-ketosuccinate in anhydrous toluene.

  • Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction progress can often be visually tracked by a color change, as thioketones are frequently colored.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate diethyl 2-thioxosuccinate.

Step 3: Hydrolysis of Diethyl 2-thioxosuccinate

Objective: To deprotect the ethyl ester groups to yield the final product, this compound.

Materials:

  • Diethyl 2-thioxosuccinate

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Organic solvent for extraction

Procedure (Acid Hydrolysis):

  • Dissolve diethyl 2-thioxosuccinate in a mixture of an organic solvent (e.g., dioxane) and aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield this compound. Further purification may be achieved by recrystallization.

Procedure (Base Hydrolysis):

  • Dissolve diethyl 2-thioxosuccinate in a mixture of an alcohol (e.g., ethanol) and aqueous sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with cold, dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization can be used for further purification.

Predicted Characterization Data

The following table summarizes the predicted spectroscopic and physical data for this compound, based on the known properties of similar α-thioketo acids and thioketones.

Analysis Predicted Data Notes
Appearance Likely a colored solid (e.g., yellow, orange, or red)The C=S chromophore often imparts color to compounds.
Melting Point Expected to be a solid with a defined melting point.
¹H NMR δ ~3.0-4.0 ppm (s, 2H, -CH₂-); δ ~10-13 ppm (br s, 2H, -COOH)The chemical shift of the methylene protons will be influenced by the adjacent C=S and COOH groups. The carboxylic acid protons will be broad and exchangeable with D₂O.
¹³C NMR δ ~200-220 ppm (C=S); δ ~170-180 ppm (C=O); δ ~40-50 ppm (-CH₂-)The thiocarbonyl carbon is significantly deshielded and appears at a much lower field than a typical ketone carbonyl.
IR Spectroscopy 1700-1725 cm⁻¹ (C=O stretch); 1100-1300 cm⁻¹ (C=S stretch); 2500-3300 cm⁻¹ (O-H stretch, broad)The C=S stretch is typically of medium to weak intensity. The O-H stretch of the carboxylic acids will be a very broad band.
Mass Spectrometry M⁻ or [M-H]⁻ in negative ion mode. Fragmentation may include loss of H₂S, CO₂, and H₂O.The exact mass can be used to confirm the elemental composition.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. This can be visualized as a signaling pathway where the output of one step becomes the input for the next.

LogicalFlow Start Starting Material (2-Ketosuccinic Acid) Protection Protection of Carboxylic Acids Start->Protection Thionation Thionation of Ketone Protection->Thionation Deprotection Deprotection of Carboxylic Acids Thionation->Deprotection End Final Product (this compound) Deprotection->End

Caption: Logical flow of the proposed this compound synthesis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed multi-step synthesis, beginning with the readily available 2-ketosuccinic acid, utilizes standard and reliable organic transformations. The predicted characterization data offers a benchmark for researchers attempting to synthesize and identify this novel compound. Experimental validation of these proposed methods is a crucial next step and could open new avenues in medicinal chemistry and materials science.

Spectroscopic Analysis of 2-Thioxosuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thioxosuccinic acid, a derivative of succinic acid, presents a unique structure for investigation due to the presence of both carboxylic acid and thione functional groups. These moieties are known to be crucial in various biochemical pathways and as pharmacophores in drug design. A thorough spectroscopic characterization is the cornerstone for confirming its molecular structure, understanding its electronic properties, and establishing a foundation for its potential applications.

This technical guide outlines the standard spectroscopic workflow for the analysis of this compound, detailing the experimental protocols and presenting the predicted data for key techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thione form and the thiol form. The relative populations of these tautomers are dependent on factors such as solvent and pH. Spectroscopic analysis is critical for identifying the predominant tautomer under specific experimental conditions.

  • Thione Form: HOOC-CH(C=S)-CH₂-COOH

  • Thiol (Enethiol) Form: HOOC-C(=C(SH))-CH₂-COOH

For the purpose of this guide, we will primarily focus on the thione form, which is often the more stable tautomer for thiocarbonyl compounds.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel compound like this compound follows a logical workflow. This process ensures that orthogonal data from multiple spectroscopic techniques are used to build a complete and accurate picture of the molecule's identity and structure.

G Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_confirmation Structure Elucidation synthesis Hypothetical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir elucidation Data Integration & Structure Confirmation ms->elucidation nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Stereochemistry ir->nmr ir->elucidation uv_vis UV-Vis Spectroscopy Investigate Electronic Transitions nmr->uv_vis nmr->elucidation uv_vis->elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its functional groups and data from similar compounds.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-23.5 - 4.0Triplet (t)1H
H-3 (a/b)2.8 - 3.2Doublet of Doublets (dd)2H
-COOH (x2)10.0 - 13.0Broad Singlet (br s)2H
Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)170 - 180
C-250 - 60
C-335 - 45
C-4 (-COOH)170 - 180
C=S (Thione)190 - 210
Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300Strong, Very BroadCharacteristic of hydrogen-bonded dimers.[1][2]
C-H (sp³)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725StrongPosition indicates a saturated carboxylic acid.[1][3]
C=S (Thione)1050 - 1250Medium to StrongCan be coupled with other vibrations.
C-O1210 - 1320Strong

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the position of exchangeable proton signals (e.g., -COOH).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • The acidic –CO₂H proton is expected to appear as a broad singlet near 12 δ.[4] This chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding.[4]

    • To confirm the assignment of the carboxylic acid protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -COOH signal to disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Carboxyl carbons are expected in the 165-185 δ range.[4] The thione carbon (C=S) is expected to be significantly downfield.

  • 2D NMR (COSY, HSQC/HMBC):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships (e.g., between H-2 and H-3).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The resulting spectrum should clearly show the very broad O–H stretch of the carboxylic acid from approximately 2500 to 3300 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹.[1][2]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. ESI can be run in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode is often preferred, where the expected molecular ion would be [M-H]⁻ or [M-2H]²⁻.

  • Mass Analysis:

    • Acquire a full scan mass spectrum (MS¹) to determine the mass-to-charge ratio (m/z) of the molecular ion. This will confirm the molecular weight of the compound.

    • High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, should be employed to determine the accurate mass and thus deduce the elemental composition.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the molecular ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.[6]

    • Analysis of the fragmentation pattern provides structural information. Expected fragments for this compound would include losses of H₂O, CO₂, and portions of the carbon backbone.

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound could involve the reaction of a suitable precursor, such as maleic acid or fumaric acid, with a sulfurating agent. A well-established method for converting carbonyls to thiocarbonyls is the use of Lawesson's reagent.

G Hypothetical Synthesis of this compound reactant 2-Oxosuccinic Acid (Oxaloacetic Acid) product This compound reactant->product Thionation in Anhydrous Toluene, Reflux reagent Lawesson's Reagent reagent->product

Caption: A potential synthetic route for this compound from 2-oxosuccinic acid.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to unambiguously determine its structure. While direct experimental data is currently lacking, the predicted values and general protocols outlined in this guide provide a solid foundation for researchers to undertake the synthesis and characterization of this and other novel thio-compounds. The combination of high-resolution mass spectrometry for elemental composition, infrared spectroscopy for functional group identification, and a suite of NMR experiments for mapping the precise atomic connectivity will be essential for the complete elucidation of its structure.

References

An In-depth Technical Guide to 2-Mercaptosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptosuccinic acid, a compound of significant interest in various scientific and biomedical fields. This document elucidates its chemical identity, and physical properties, and explores its applications, particularly focusing on data and methodologies pertinent to research and development.

Chemical Identification and Properties

2-Mercaptosuccinic acid, often referred to as thiomalic acid, is a dicarboxylic acid containing a thiol group. This structure imparts unique chemical properties that are leveraged in various applications.

Table 1: Chemical Identifiers for 2-Mercaptosuccinic Acid

IdentifierValue
CAS Number 70-49-5[1][2][3][4][5]
IUPAC Name 2-Sulfanylbutanedioic acid[6]
Synonyms Thiomalic acid[1][3][6], 2-Mercaptosuccinic acid[6]
Molecular Formula C₄H₆O₄S[1]
Molecular Weight 150.15 g/mol [3][4]
SMILES OC(=O)CC(S)C(O)=O[3]
InChI Key NJRXVEJTAYWCQJ-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of 2-Mercaptosuccinic Acid

PropertyValue
Melting Point 155-157 °C[3]
Assay ≥ 97%[3]
Appearance White crystalline powder

Experimental Applications and Protocols

2-Mercaptosuccinic acid's utility spans various research domains, from a capping agent in nanoparticle synthesis to a key component in biomedical assays.

2-Mercaptosuccinic acid is instrumental in the aqueous synthesis of cadmium telluride (CdTe) quantum dots (QDs), where it acts as a stabilizing and capping agent.

Experimental Protocol:

A detailed protocol for the synthesis of mercaptosuccinic acid-capped CdTe quantum dots has been described. In a typical synthesis, a cadmium precursor is dissolved in water, and mercaptosuccinic acid is added as a capping agent. The pH of the solution is adjusted, followed by the introduction of a tellurium source under controlled temperature and atmospheric conditions. The reaction mixture is then refluxed for varying durations to allow for the growth of CdTe QDs of different sizes, which exhibit size-dependent fluorescence.

Mercaptosuccinic acid-capped CdTe quantum dots have been utilized in the development of fluorescent probes for the detection of food preservatives like benzoic acid and total parabens. The mechanism relies on the quenching of the quantum dot fluorescence upon interaction with the target analytes.

Logical Workflow for Analyte Detection

The application of 2-mercaptosuccinic acid-capped quantum dots for analyte detection follows a logical workflow that can be visualized.

Analyte_Detection_Workflow cluster_synthesis Quantum Dot Synthesis cluster_detection Analyte Detection Synthesis Synthesis of MSA-capped CdTe Quantum Dots Characterization Characterization (Fluorescence Spectroscopy) Synthesis->Characterization Analyte Introduction of Analyte (e.g., Benzoic Acid) Characterization->Analyte Optimized QDs Quenching Fluorescence Quenching Analyte->Quenching Measurement Quantification of Fluorescence Intensity Quenching->Measurement Result Analyte Concentration Determination Measurement->Result

Caption: Workflow for analyte detection using MSA-capped quantum dots.

This diagram illustrates the sequential process, starting from the synthesis and characterization of mercaptosuccinic acid (MSA)-capped quantum dots to their application in detecting specific analytes through fluorescence quenching. The workflow highlights the key stages involved in developing such a sensor system.

References

An In-depth Technical Guide to 2-Mercaptosuccinic Acid (Thiomalic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially investigated under the non-standard name "2-Thioxosuccinic acid," this technical guide focuses on the well-established compound, 2-mercaptosuccinic acid, also widely known as thiomalic acid. This document provides a comprehensive overview of its discovery, historical development, and various synthesis methodologies. Key quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for seminal synthesis procedures are provided, alongside visualizations of its microbial degradation pathway and historical synthesis routes, to offer a thorough resource for researchers and professionals in drug development and related scientific fields.

Introduction and Historical Context

2-Mercaptosuccinic acid (MSA), a dicarboxylic acid containing a thiol functional group, has a rich history spanning over a century. Its versatile chemical properties, including its role as a chelating agent, a reducing agent, and a capping agent in nanoparticle synthesis, have led to its application in diverse fields such as medicine, nanotechnology, and cosmetics.[1][2][3] This guide delves into the key milestones in the discovery and scientific exploration of this multifaceted molecule.

The first documented synthesis of 2-mercaptosuccinic acid was reported in 1905 by Biilmann.[2] This early method involved the reaction of potassium xanthogenate with bromosuccinic acid.[2] Since then, various other synthetic routes have been developed, aiming to improve yield and purity.[2] Notably, a method patented in 1956 involved the hydrolysis of O,O-dialkyldithiophosphatosuccinic anhydride.[2] More contemporary methods often utilize maleic anhydride or maleic acid as starting materials.[4][5]

In the realm of medicine, 2-mercaptosuccinic acid has been investigated for its therapeutic potential. Its sodium and gold salt, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis.[6] Furthermore, its ability to chelate heavy metals has made it a subject of interest for treating heavy metal toxicity.[5][7] The compound also serves as a backbone for the pesticide malathion.[6]

Quantitative Data

A summary of the key physical and chemical properties of 2-mercaptosuccinic acid is presented below.

PropertyValueSource
Molecular Formula C4H6O4S[8][9][10]
Molecular Weight 150.15 g/mol [6][8][9][10][11]
Melting Point 151-157 °C[6][10][11][12]
Solubility in Water 150 g/L (at 20 °C)[2][5]
pKa 4.68 ± 0.04 (in H2O at 20 °C)[5][10]
Appearance White to off-white crystalline powder[2][5][11]

Experimental Protocols

This section details the methodologies for key historical and modern syntheses of 2-mercaptosuccinic acid.

Biilmann's Synthesis (1905)

This method represents the first reported synthesis of 2-mercaptosuccinic acid.

Materials:

  • Potassium xanthogenate

  • Bromosuccinic acid

  • Ammonia

  • Hydrochloric acid

Procedure:

  • React potassium xanthogenate with bromosuccinic acid to yield xanthogen succinic acid.[2]

  • Treat the resulting xanthogen succinic acid with ammonia to produce ammonium mercaptosuccinate.[2]

  • Acidify the solution by adding hydrochloric acid to precipitate 2-mercaptosuccinic acid.[2]

Synthesis from Maleic Anhydride and Thiourea

This modern approach offers a high-yield pathway to 2-mercaptosuccinic acid.

Materials:

  • Maleic anhydride

  • Thiourea

  • Glacial acetic acid

  • Alkaline solution (e.g., sodium hydroxide)

  • Acetone

Procedure:

  • Combine maleic anhydride and thiourea in a 1:1 molar ratio in glacial acetic acid.[4]

  • Allow the reaction to proceed for 10 hours at room temperature to form the intermediate 2-amidinosulfanyl succinic anhydride.[4]

  • Filter and wash the intermediate.

  • Hydrolyze the 2-amidinosulfanyl succinic anhydride by refluxing in an alkaline solution (e.g., sodium hydroxide, with a molar ratio of alkali to intermediate between 3:1 and 8:1) at 110 °C for 4 hours.[4]

  • After cooling and filtration, the product can be further purified by extraction with an organic solvent like acetone.[4]

Key Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate important biological and synthetic pathways related to 2-mercaptosuccinic acid.

historical_synthesis_pathways cluster_biilmann Biilmann Synthesis (1905) cluster_modern Modern Synthesis Potassium Xanthogenate Potassium Xanthogenate Xanthogen Succinic Acid Xanthogen Succinic Acid Potassium Xanthogenate->Xanthogen Succinic Acid + Bromosuccinic Acid Bromosuccinic Acid Bromosuccinic Acid Bromosuccinic Acid->Xanthogen Succinic Acid Ammonium Mercaptosuccinate Ammonium Mercaptosuccinate Xanthogen Succinic Acid->Ammonium Mercaptosuccinate + Ammonia 2-Mercaptosuccinic Acid_B 2-Mercaptosuccinic Acid Ammonium Mercaptosuccinate->2-Mercaptosuccinic Acid_B + HCl Maleic Anhydride Maleic Anhydride 2-Amidinosulfanyl Succinic Anhydride 2-Amidinosulfanyl Succinic Anhydride Maleic Anhydride->2-Amidinosulfanyl Succinic Anhydride + Thiourea Thiourea Thiourea Thiourea->2-Amidinosulfanyl Succinic Anhydride 2-Mercaptosuccinic Acid_M 2-Mercaptosuccinic Acid 2-Amidinosulfanyl Succinic Anhydride->2-Mercaptosuccinic Acid_M Alkaline Hydrolysis

Historical Synthesis Pathways of 2-Mercaptosuccinic Acid

microbial_degradation_pathway 2-Mercaptosuccinic Acid 2-Mercaptosuccinic Acid Sulfinosuccinate Sulfinosuccinate 2-Mercaptosuccinic Acid->Sulfinosuccinate Mercaptosuccinate dioxygenase (+2O2) Succinate Succinate Sulfinosuccinate->Succinate Spontaneous hydrolysis or enzymatic cleavage Sulfite Sulfite Sulfinosuccinate->Sulfite Central Metabolism Central Metabolism Succinate->Central Metabolism Sulfate Sulfate Sulfite->Sulfate Molybdopterin oxidoreductase

Microbial Degradation Pathway of 2-Mercaptosuccinic Acid

Applications in Drug Development and Research

The unique properties of 2-mercaptosuccinic acid make it a valuable tool in drug development and various research applications.

  • Drug Delivery: Its ability to act as a capping agent for nanoparticles has been extensively explored for creating stable and biocompatible drug delivery systems.[1][13] The carboxyl groups on the molecule allow for further functionalization, enabling the attachment of targeting ligands or therapeutic agents.

  • Bioimaging: Quantum dots capped with 2-mercaptosuccinic acid exhibit high luminescence and stability, making them suitable for in-vivo imaging and the detection of cancer markers.[2][13]

  • Chelation Therapy: As a chelating agent, 2-mercaptosuccinic acid and its derivatives, such as dimercaptosuccinic acid (DMSA), have been investigated for the treatment of heavy metal poisoning.[7]

  • Enzyme Inhibition: 2-Mercaptosuccinic acid has been shown to be an inhibitor of glutathione peroxidase, an important antioxidant enzyme.[1][3] This property can be leveraged in studies of oxidative stress and related cellular pathways.

Conclusion

From its initial synthesis over a century ago to its current applications in cutting-edge nanotechnology and medicine, 2-mercaptosuccinic acid has proven to be a molecule of significant scientific interest. This guide has provided a comprehensive overview of its history, synthesis, and properties, with the aim of serving as a valuable resource for researchers and professionals. Further exploration of its biological activities and the development of novel applications will undoubtedly continue to expand the utility of this versatile compound.

References

Theoretical Investigations of Succinic Acid and its Thio-derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals a notable absence of dedicated theoretical studies on 2-thioxosuccinic acid. This guide, therefore, presents a detailed summary of theoretical and computational investigations into its close structural analogs: succinic acid, mercaptosuccinic acid (MSA), and meso-2,3-dimercaptosuccinic acid (DMSA). The insights from these related molecules provide a foundational understanding of the potential physicochemical properties and reactivity of this compound, offering valuable data for researchers, scientists, and drug development professionals.

Succinic Acid: Conformational Analysis and Dehydration Mechanism

Succinic acid, as the parent dicarboxylic acid, has been the subject of theoretical studies to understand its structural preferences and reaction pathways.

Conformational Diversity

In the gas phase, the most stable form of succinic acid adopts a gauche conformation, a phenomenon attributed to the stabilizing gauche or methylene effect.[1] However, in the solid state, succinic acid primarily exists in two polymorphic forms, α and β. The β-form is the most stable crystalline structure under ambient conditions.[1] In both solid-state forms, succinic acid molecules form dimer-like structures through intermolecular hydrogen bonds between their carboxylic acid groups.[1]

Dehydration to Succinic Anhydride

Density Functional Theory (DFT) has been employed to elucidate the microscopic reaction mechanism of succinic acid dehydration to form succinic anhydride. The reaction proceeds through a series of intermediates (IM) and transition states (TS). The rate-determining step is the final stage of water elimination, which has a calculated activation energy of 167.17 kJ/mol.[2]

Figure 1: Reaction pathway for the dehydration of succinic acid.

Mercaptosuccinic Acid (MSA): A Chelating Agent

Mercaptosuccinic acid (MSA) introduces a thiol group, significantly influencing its chemical behavior, particularly its ability to coordinate with metal ions.

Coordination Chemistry
Computational Protocol for MSA Studies

The computational investigations of MSA's coordination properties were performed using the Gaussian 09 program. The Multiwfn program was utilized for subsequent analysis of the calculated wavefunctions.[3]

ParameterSpecification
Software Gaussian 09, Multiwfn
DFT Functional Not explicitly stated in the provided abstracts.
Basis Set Not explicitly stated in the provided abstracts.
Analysis Methods Molecular Electrostatic Potential, Frontier Molecular Orbital Theory, Condensed Local Softness, Average Local Ionization Energy, Fuzzy Bond Order Analysis

Meso-2,3-dimercaptosuccinic Acid (DMSA): A Heavy Metal Chelator

The presence of two thiol groups in DMSA enhances its chelating ability, making it a subject of theoretical studies for its application in heavy metal detoxification.

Complexation with Toxic Metal Ions

DFT calculations have been performed to investigate the complex formation between DMSA and toxic metal ions such as Cd²⁺, Hg²⁺, and Pb²⁺ in an aqueous environment.[5] These studies involve the calculation of binding energies and thermodynamic parameters to assess the stability and spontaneity of complex formation.

Natural bond orbital (NBO) and charge decomposition analyses demonstrate an effective charge transfer from the oxygen and sulfur atoms of DMSA to the metal ions upon complexation.[5] Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) analysis provides a deeper understanding of the bonding characteristics. It reveals that the interactions between DMSA and Pb²⁺ are predominantly covalent, which is the driving force for complex formation. In contrast, the complexation of DMSA with Cd²⁺ and Hg²⁺ is primarily driven by non-covalent, mainly electrostatic, interactions.[5]

DMSA_Complexation DMSA DMSA Pb Pb²⁺ DMSA->Pb Cd Cd²⁺ DMSA->Cd Hg Hg²⁺ DMSA->Hg Complex_Pb DMSA-Pb Complex Pb->Complex_Pb Complex_Cd DMSA-Cd Complex Cd->Complex_Cd Complex_Hg DMSA-Hg Complex Hg->Complex_Hg Interaction_Pb Covalent Interaction Complex_Pb->Interaction_Pb Interaction_Cd_Hg Electrostatic Interaction Complex_Cd->Interaction_Cd_Hg Complex_Hg->Interaction_Cd_Hg

Figure 2: Dominant interaction types in DMSA-metal complexes.
Electronic Properties of DMSA-Metal Complexes

The electronic properties of the DMSA-metal complexes, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronic chemical hardness, electronic chemical potential, and global electrophilicity, have been calculated to gain further insight into their molecular properties and reactivity.[5]

Calculated PropertySignificance
Binding Energy Strength of the interaction between DMSA and metal ions.
Thermodynamic Parameters Spontaneity and feasibility of complex formation.
HOMO-LUMO Gap Indicator of chemical reactivity and stability.
NBO and Charge Analysis Quantifies charge transfer during complexation.
QTAIM Characterizes the nature of the chemical bonds formed.
Computational Protocol for DMSA Studies

The theoretical investigations of DMSA complexation were carried out using DFT calculations.

ParameterSpecification
Software Not explicitly stated in the provided abstract.
DFT Functional Not explicitly stated in the provided abstract.
Basis Set Not explicitly stated in the provided abstract.
Solvation Model An aqueous environment was considered.
Analysis Methods NBO, Charge Decomposition Analysis, QTAIM, HOMO-LUMO energy analysis.

Conclusion

While direct theoretical studies on this compound are currently unavailable, the computational research on its analogs—succinic acid, mercaptosuccinic acid, and meso-2,3-dimercaptosuccinic acid—provides a robust framework for predicting its behavior. The principles of conformational preference, reaction mechanisms, and coordination chemistry detailed in this guide can be extrapolated to inform future theoretical and experimental investigations of this compound and its derivatives. The computational methodologies outlined here serve as a practical starting point for researchers aiming to model this and other related thio-containing compounds.

References

The Biological Activity of 2-Thioxosuccinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Thioxosuccinic acid is a dicarboxylic acid containing a thioxo group. Its structural similarity to succinic acid, a key intermediate in the citric acid cycle, and the presence of a reactive sulfur functional group suggest its potential to interact with various biological systems. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential biological activities of this compound by examining the established activities of its close analog, 2-Mercaptosuccinic acid. The guide will cover known enzyme inhibition, antimicrobial effects, and the underlying mechanisms of action, supplemented with detailed experimental protocols and pathway diagrams.

Enzyme Inhibition

Based on studies of its analog, 2-Mercaptosuccinic acid, this compound is predicted to be an inhibitor of various enzymes, particularly those susceptible to interaction with sulfur-containing compounds.

Inhibition of Glutathione Peroxidase

2-Mercaptosuccinic acid has been identified as an inhibitor of glutathione peroxidase. This enzyme is crucial for the detoxification of reactive oxygen species (ROS) by reducing hydrogen peroxide to water. Inhibition of this enzyme can lead to an increase in oxidative stress within cells.

Quantitative Data for 2-Mercaptosuccinic Acid Enzyme Inhibition

EnzymeInhibitorIC50/Ki ValueOrganism/Cell LineReference
Glutathione Peroxidase2-Mercaptosuccinic acidData not specified in available literatureNot specifiedInferred from review articles

Experimental Protocol: Glutathione Peroxidase Inhibition Assay

This protocol outlines a typical method to determine the inhibitory effect of a compound on glutathione peroxidase activity.

  • Reagents and Materials:

    • Glutathione Peroxidase (GPx) enzyme

    • Glutathione (GSH)

    • Glutathione Reductase (GR)

    • NADPH

    • Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide

    • Test compound (e.g., this compound)

    • Phosphate buffer (pH 7.4)

    • UV-Vis Spectrophotometer

  • Assay Principle: The activity of GPx is measured indirectly by monitoring the consumption of NADPH by glutathione reductase. GPx reduces an organic hydroperoxide using GSH, leading to the formation of oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, a process that consumes NADPH. The rate of decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is proportional to GPx activity.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH in a cuvette.

    • Add the test compound at various concentrations to the experimental cuvettes. A control cuvette should contain the vehicle (e.g., DMSO) used to dissolve the compound.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding the substrate (e.g., H₂O₂).

    • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Visualization

GPx_Inhibition ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase (GPx) ROS->GPx Reduced by CellularDamage Cellular Damage ROS->CellularDamage Leads to GSSG Oxidized Glutathione (GSSG) GPx->GSSG Produces GSH Glutathione (GSH) GSH->GPx Co-substrate GR Glutathione Reductase (GR) GSSG->GR Reduced by GR->GSH Regenerates NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Co-substrate Inhibitor This compound (Predicted Inhibitor) Inhibitor->GPx Inhibits

Predicted inhibition of the Glutathione Peroxidase pathway.

Antimicrobial Activity

Complexes of 2-Mercaptosuccinic acid with metals like silver and gold have demonstrated antimicrobial properties. This suggests that this compound could also be a valuable ligand for the development of novel antimicrobial agents.

Quantitative Data for 2-Mercaptosuccinic Acid-Metal Complexes

OrganismCompoundMIC (Minimum Inhibitory Concentration)Reference
Yeast and Bacteria2-Mercaptosuccinic acid-silver complexData not specified in available literatureInferred from review articles
Yeast and Bacteria2-Mercaptosuccinic acid-gold complexData not specified in available literatureInferred from review articles

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

  • Reagents and Materials:

    • Test compound (e.g., this compound-metal complex)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined spectrophotometrically by measuring the absorbance at 600 nm.

Experimental Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solution of test compound C Serial dilution of compound in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Include positive and negative controls D->E F Incubate plate at appropriate temperature E->F G Visually inspect for growth or measure absorbance F->G H Determine MIC G->H

Workflow for MIC determination.

General Toxicology of Thiono-Sulfur Compounds

Compounds containing a thiono-sulfur group (C=S or P=S) can exhibit a range of toxic effects. These are often mediated by their metabolism by cytochrome P450 monooxygenases into reactive intermediates.

Potential Metabolic Activation and Toxicity Pathway

Thiono_Toxicity Thiono Thiono-Sulfur Compound (e.g., this compound) P450 Cytochrome P450 Monooxygenases Thiono->P450 Metabolized by Reactive_S Reactive Atomic Sulfur P450->Reactive_S Releases S_Oxides Electrophilic S-Oxides P450->S_Oxides Forms Reactive_S->P450 Inhibits Covalent_Binding Covalent Binding to Macromolecules S_Oxides->Covalent_Binding Leads to P450_inhibition Inhibition of Cytochrome P450 Toxicity Cellular Toxicity (e.g., Necrosis) Covalent_Binding->Toxicity Results in

General metabolic pathway for thiono-sulfur toxicity.

The metabolism of thiono-sulfur compounds can lead to the release of reactive atomic sulfur, which can covalently bind to and inhibit cytochrome P450 enzymes. Additionally, electrophilic S-oxides can be formed, which can covalently bind to other cellular macromolecules, leading to cellular damage and toxicity.

Synthesis of this compound Derivatives

While direct synthesis routes for this compound are not well-documented in the context of biological studies, related thioxonicotinic acid amides and nitriles have been synthesized. These methods often involve the condensation of 3,3-bis(methylsulfanyl)acrylonitriles with CH acids. Further research into the synthesis of this compound and its derivatives is warranted to enable direct biological evaluation.

Conclusion

The biological activity of this compound remains an unexplored area of research. However, by examining its structural analog, 2-Mercaptosuccinic acid, we can hypothesize potential activities, including enzyme inhibition and a role in antimicrobial compounds. The presence of the thiono-sulfur group also suggests a potential for metabolic activation leading to toxicity, a factor that must be carefully considered in any future drug development efforts. The experimental protocols and pathway diagrams provided in this guide offer a framework for initiating the investigation of this compound's biological profile. Further research is essential to elucidate the specific biological activities and mechanisms of action of this intriguing molecule.

2-Thioxosuccinic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Stability and Degradation Pathways of 2-Thioxosuccinic Acid

Introduction to this compound

This compound is a dicarboxylic acid with the chemical structure HOOC-CH(C=S)-CH₂-COOH. It is an analog of oxosuccinic acid (α-ketosuccinic acid), where the ketone oxygen is replaced by a sulfur atom, forming a thioketone. This substitution is expected to significantly influence the molecule's chemical stability and reactivity. Thioketones are generally more reactive and less stable than their ketone counterparts due to the larger size of the sulfur atom and the weaker carbon-sulfur π-bond compared to the carbon-oxygen π-bond.[1][2] This inherent instability makes this compound a challenging molecule to isolate and study.

This technical guide aims to provide a theoretical framework for understanding the potential stability and degradation pathways of this compound, targeting researchers, scientists, and drug development professionals who may encounter or consider synthesizing such thiocarbonyl compounds.

Inferred Chemical Properties and Stability

The presence of the thiocarbonyl group is the primary determinant of this compound's likely instability. Unhindered alkyl thioketones are known to be highly reactive and prone to dimerization or polymerization.[2] The succinic acid backbone, being a simple dicarboxylic acid, is relatively stable but can undergo biochemical transformations such as dehydrogenation.[3]

Key Inferred Stability Concerns:

  • Thioketone Reactivity: The C=S double bond is weaker and more polarizable than a C=O double bond, making it a likely site for nucleophilic attack and oxidation.[4]

  • Tautomerization: Like ketones, thioketones can exist in equilibrium with their enethiol tautomer. For this compound, this would be HOOC-C(SH)=CH-COOH. The position of this equilibrium is highly dependent on the solvent and substitution.

  • Hydrolytic Instability: Thioketones are susceptible to hydrolysis in both acidic and basic aqueous solutions, which would convert the thioketone back to the corresponding ketone.[5]

  • Oxidative Instability: The sulfur atom in the thioketone group is readily oxidized. Thiobenzophenone, a relatively stable thioketone, undergoes photo-oxidation in the presence of air.[2]

Data Presentation: Theoretical Factors Influencing Stability

Due to the absence of experimental data for this compound, the following table summarizes the expected qualitative impact of various environmental factors on its stability.

FactorExpected Impact on StabilityRationale
pH Low stability in both acidic and basic aqueous solutions.Acid- and base-catalyzed hydrolysis of the thioketone to 2-oxosuccinic acid is a likely degradation pathway.[5]
Temperature Decreased stability with increasing temperature.Increased thermal energy will likely accelerate degradation reactions such as hydrolysis, dimerization, and potentially decarboxylation.
Light Potential for photodegradation.Thioketones can absorb light, leading to photo-oxidation or other photochemical reactions, similar to the photo-oxidation of thiobenzophenone.[2]
Oxidizing Agents Highly susceptible to oxidation.The sulfur atom of the thiocarbonyl group is easily oxidized, leading to the formation of the corresponding ketone (2-oxosuccinic acid) or other oxidized sulfur species.
Presence of Nucleophiles Reactive towards nucleophiles.The electrophilic carbon of the thiocarbonyl group is a target for nucleophilic attack, which can initiate various degradation pathways.

Proposed Degradation Pathways

Based on the known reactivity of thioketones and carboxylic acids, several degradation pathways can be proposed for this compound.

Hydrolysis to 2-Oxosuccinic Acid

One of the most probable degradation routes in an aqueous environment is the hydrolysis of the thioketone functional group to yield 2-oxosuccinic acid and hydrogen sulfide. This reaction can be catalyzed by both acids and bases.[5]

Oxidation

The thiocarbonyl group is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen, especially under the influence of light. The primary oxidation product would likely be 2-oxosuccinic acid. Another possibility is the oxidation at the sulfur atom to form a sulfine (a thioketone S-oxide), which is generally unstable and may undergo further reactions.

Dimerization and Polymerization

Unhindered thioketones have a strong tendency to dimerize or polymerize to form more stable structures with carbon-sulfur single bonds.[1][2] This is a common pathway for the decomposition of simple thioketones.

Biochemical Degradation

Analogous to the role of succinic acid in the tricarboxylic acid (TCA) cycle, this compound, if it were to be present in a biological system, might be a substrate for dehydrogenases.[3][6] This could theoretically lead to the formation of a thioxo-fumaric acid derivative. Furthermore, enzymatic systems could catalyze its hydrolysis or other transformations. Amino acids such as methionine, threonine, isoleucine, and valine are degraded to succinyl-CoA, which then enters the TCA cycle.[7] It is conceivable that if this compound were formed metabolically, it would be channeled into similar degradation pathways.

Experimental Protocols (General Methodologies)

As no specific experimental protocols for this compound are available, this section outlines a general workflow for assessing the stability of a novel, potentially unstable compound.

Objective: To determine the stability of a target compound under various stress conditions (e.g., pH, temperature, light, oxidation).

Methodology: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in HCl solutions of varying concentrations (e.g., 0.1 M, 1 M) at different temperatures (e.g., room temperature, 50°C).

    • Basic Hydrolysis: Incubate the sample in NaOH solutions of varying concentrations (e.g., 0.1 M, 1 M) at different temperatures.

    • Oxidative Degradation: Treat the sample with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose a solution of the sample to a light source (e.g., UV lamp, xenon lamp) with a control sample kept in the dark.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Primary Analytical Technique: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a UV detector and coupled to a Mass Spectrometer (MS). This allows for the quantification of the parent compound and the detection and identification of degradation products.

    • Structural Elucidation: For major degradation products, isolation via preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry would be necessary.

  • Data Analysis:

    • Plot the concentration of the parent compound against time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

    • Identify and quantify the major degradation products.

Mandatory Visualization

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_dimerization Dimerization/Polymerization A This compound B 2-Oxosuccinic Acid + H2S A->B H2O (Acid or Base) C This compound D 2-Oxosuccinic Acid C->D [O] E Sulfine Intermediate C->E [O] F This compound G Dimer/Polymer F->G G start Prepare Stock Solution of this compound stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify kinetics Determine Degradation Kinetics quantify->kinetics elucidate Isolate and Elucidate Structure of Major Degradants (prep-HPLC, NMR, HRMS) identify->elucidate end Stability Profile kinetics->end elucidate->end

References

Methodological & Application

Application Notes and Protocols for Dicarboxylic Acid Crosslinking Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Thioxosuccinic Acid: Comprehensive searches for the use of this compound as a crosslinking agent did not yield sufficient data to provide detailed application notes or protocols. It is not a commonly documented crosslinking agent in the context of bioconjugation, hydrogel formation, or drug development.

Therefore, this document focuses on the application of structurally related and well-characterized dicarboxylic acids, such as succinic acid, as crosslinking agents. The principles and protocols described herein can serve as a foundational guide for researchers interested in the broader class of dicarboxylic acid crosslinkers.

Introduction to Dicarboxylic Acid Crosslinkers

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). Their ability to react with functional groups on polymers, such as amines (-NH2) and hydroxyls (-OH), makes them effective crosslinking agents. Succinic acid, a naturally occurring dicarboxylic acid, is particularly noteworthy due to its biocompatibility and involvement in metabolic pathways, making it an excellent candidate for biomedical applications.[1][2] Crosslinking with dicarboxylic acids can enhance the mechanical strength, thermal stability, and control the swelling and degradation properties of biopolymers like chitosan, collagen, and various proteins.[3][4]

Applications in Research and Drug Development

Dicarboxylic acid crosslinkers are utilized in a variety of applications, including:

  • Hydrogel Formation for Drug Delivery: Crosslinked polymer networks form hydrogels that can encapsulate therapeutic agents and control their release. The degree of crosslinking influences the swelling behavior and, consequently, the drug release kinetics.[5][6]

  • Tissue Engineering Scaffolds: Crosslinking biopolymers like collagen and chitosan with dicarboxylic acids improves their mechanical properties and stability, making them suitable for creating scaffolds that support cell growth and tissue regeneration.[2][7]

  • Bioconjugation: Dicarboxylic acids can be used to link different biomolecules together, although this often requires the activation of the carboxyl groups (e.g., using EDC/NHS chemistry) to form stable amide bonds.

  • Food Packaging and Biodegradable Films: Crosslinking enhances the barrier and mechanical properties of protein-based films for food packaging applications.[4]

Mechanism of Crosslinking

Dicarboxylic acids can crosslink polymers through two primary mechanisms:

  • Ionic Crosslinking: The carboxylic acid groups of the dicarboxylic acid can form ionic bonds with protonated amine groups on polymers like chitosan. This type of crosslinking is often reversible and sensitive to pH.[3]

  • Covalent Crosslinking (Amide Bond Formation): Through processes like thermal condensation or the use of carbodiimide chemistry (e.g., EDC in the presence of NHS), the carboxylic acid groups can form stable amide bonds with primary amines.[5][8]

Crosslinking_Mechanism cluster_0 Polymer Chains cluster_1 Crosslinking Agent cluster_2 Crosslinking Mechanisms Polymer1 Polymer Chain 1 (-NH2) Ionic Ionic Crosslinking (-NH3+...-OOC-) Polymer1->Ionic H+ transfer Covalent Covalent Crosslinking (-NH-CO-) Polymer1->Covalent Amide Bond (e.g., with EDC/NHS) Polymer2 Polymer Chain 2 (-NH2) Polymer2->Ionic H+ transfer Polymer2->Covalent Amide Bond (e.g., with EDC/NHS) DicarboxylicAcid Dicarboxylic Acid (HOOC-R-COOH) DicarboxylicAcid->Ionic Ionic Interaction DicarboxylicAcid->Covalent

Caption: Dicarboxylic acid crosslinking mechanisms with amine-containing polymers.

Quantitative Data on Succinic Acid Crosslinking

The following tables summarize quantitative data on the effects of succinic acid crosslinking on various biopolymers.

Table 1: Mechanical Properties of Succinic Acid Crosslinked Scaffolds

PolymerCrosslinker Concentration (% w/v)Tensile Strength (MPa)Young's Modulus (MPa)Reference
Chitosan0.2% Succinic Acid0.9210.6[2]
Collagen0.2% Succinic Acid2.2520.45[2]
Sesame Protein5% Succinic Acid7.03-[4]

Table 2: Crosslinking Degree and Swelling Properties

PolymerCrosslinker Concentration (% w/v)Degree of Crosslinking (%)Swelling Ratio (%)Reference
Chitosan0.2% Succinic Acid60-65%-[2]
Chitosan HydrogelVariable-Decreases with increased crosslinker[9]

Experimental Protocols

Protocol 1: Preparation of a Succinic Acid-Crosslinked Chitosan/Collagen 3D Scaffold

This protocol is adapted from Mitra et al.[7][10]

Materials:

  • Chitosan (from shrimp shells, ≥75% deacetylated)

  • Type-I Collagen (e.g., from bovine skin)

  • Succinic Acid (SA)

  • Deionized Water

  • 0.05 N NaOH/ethanol mixture

  • Water/ethanol (7:3) mixture

  • Lyophilizer

Procedure:

  • Polymer Dispersion:

    • For a chitosan scaffold, add 1% (w/v) chitosan powder to deionized water in a beaker and stir vigorously for uniform distribution.

    • For a collagen scaffold, add 0.5% (w/v) type-I collagen powder to deionized water at 4°C and stir.

  • Crosslinking:

    • To the dispersed polymer mixture, add succinic acid to a final concentration of 0.2% (w/v).

    • Continue stirring for 1 hour. For collagen, maintain the temperature at 4°C. For chitosan, stir at ambient temperature.

  • Scaffold Formation:

    • Centrifuge the resulting solution to remove any unreacted components.

    • Pour the supernatant into a mold and freeze at -4°C for 2 hours, then -20°C for 12 hours, and finally -80°C for 2 hours.

  • Lyophilization:

    • Lyophilize the frozen scaffold for 48 hours to obtain a porous 3D structure.

  • Neutralization and Washing:

    • Neutralize the scaffold by washing repeatedly with a 0.05 N NaOH/ethanol mixture.

    • Follow with several washes using a water/ethanol (7:3) mixture.

  • Final Lyophilization:

    • Lyophilize the washed scaffold for 24 hours to obtain the final succinic acid-crosslinked scaffold (SACCH or SACC).

Scaffold_Preparation_Workflow start Start polymer_dispersion Polymer Dispersion (1% Chitosan or 0.5% Collagen in H2O) start->polymer_dispersion add_sa Add Succinic Acid (0.2% w/v) Stir for 1 hour polymer_dispersion->add_sa centrifuge Centrifuge and Collect Supernatant add_sa->centrifuge freeze Freeze Scaffold (-4°C -> -20°C -> -80°C) centrifuge->freeze lyophilize1 Lyophilize for 48h freeze->lyophilize1 neutralize Neutralize and Wash (NaOH/Ethanol, then H2O/Ethanol) lyophilize1->neutralize lyophilize2 Final Lyophilization for 24h neutralize->lyophilize2 end End (Porous 3D Scaffold) lyophilize2->end

Caption: Experimental workflow for preparing a succinic acid-crosslinked scaffold.

Protocol 2: Preparation of a Dicarboxylic Acid-Crosslinked Hydrogel for Drug Delivery

This is a general protocol for preparing a crosslinked hydrogel.

Materials:

  • Biopolymer (e.g., Chitosan, Polyvinyl alcohol)

  • Dicarboxylic Acid Crosslinker (e.g., Succinic acid, Glutaric acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS)

  • Therapeutic drug for encapsulation

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Polymer Solution: Prepare a solution of the biopolymer in an appropriate solvent (e.g., dilute acetic acid for chitosan).

  • Drug Addition: Dissolve the therapeutic drug in the polymer solution.

  • Crosslinker and Activator Addition:

    • Dissolve the dicarboxylic acid, EDC, and NHS in a suitable buffer (e.g., MES buffer).

    • Add the crosslinker/activator solution to the polymer/drug solution while stirring.

  • Gelation: Allow the mixture to react at room temperature or 37°C until a hydrogel is formed. The time will vary depending on the polymer and crosslinker concentration.

  • Purification:

    • Place the hydrogel in dialysis tubing and dialyze against deionized water for several days to remove unreacted chemicals and byproducts.

  • Lyophilization (Optional): For a porous structure and long-term storage, the purified hydrogel can be lyophilized.

  • Characterization:

    • Swelling Ratio: Immerse a known weight of the dry hydrogel in PBS (pH 7.4) and weigh it at different time intervals until equilibrium is reached. The swelling ratio is calculated as ((Wet Weight - Dry Weight) / Dry Weight) * 100.[9]

    • Drug Release: Place a known amount of the drug-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Signaling Pathway in Drug Delivery Application

The crosslinked hydrogel serves as a carrier for a therapeutic agent. The released drug then interacts with its target cells and modulates specific signaling pathways. The diagram below illustrates a generic example where a released growth factor binds to a cell surface receptor, initiating a downstream signaling cascade relevant to tissue regeneration.

Signaling_Pathway cluster_0 Drug Delivery System cluster_1 Cellular Response Hydrogel Succinic Acid Crosslinked Hydrogel Drug Growth Factor (Released) Hydrogel->Drug Sustained Release Receptor Cell Surface Receptor Drug->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cell Proliferation & Differentiation Gene_Expression->Cellular_Response

References

Application Notes and Protocols for Thiosuccinic Acid Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Thiosuccinic Acid Moieties in Advanced Polymers

While direct applications of 2-thioxosuccinic acid in polymer chemistry are not extensively documented in current literature, its structural analogue, 2-mercaptosuccinic acid (also known as thiomalic acid), presents significant opportunities for the development of functional polymers. The presence of both thiol (-SH) and dicarboxylic acid (-COOH) functionalities within a single monomeric unit makes it a highly versatile building block for creating polymers with unique properties. These polymers are of great interest in fields ranging from drug delivery to advanced materials.

Mercaptosuccinic acid is a key intermediate in the synthesis of various industrial products, including corrosion inhibitors and electroplating agents.[1][2][3] Its utility in materials science is most prominently demonstrated in nanotechnology, where it serves as a capping agent for quantum dots and in the formation of self-assembled monolayers.[4][5]

This document provides an overview of the potential applications of polymers incorporating mercaptosuccinic acid and related thiosuccinic derivatives. It also details protocols for the synthesis and characterization of "thiolated polymers" or "thiomers," which share the key thiol functional group and serve as an excellent model for the anticipated properties and applications of thiosuccinic acid-based polymers, particularly in the realm of drug delivery.[6][7][8][9]

Potential Polymerization Pathways and Applications

The bifunctional nature of 2-mercaptosuccinic acid allows for its incorporation into polymer chains through several synthetic routes:

  • Condensation Polymerization: The two carboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. The pendant thiol group would then be available for post-polymerization modification or for imparting specific properties to the polymer backbone.

  • Thiol-Ene Radical Polymerization: The thiol group can participate in "click" chemistry reactions with polymers containing alkene groups, providing a highly efficient method for grafting or cross-linking.

  • Oxidative Polymerization: The thiol groups can be oxidized to form disulfide bonds, leading to the formation of poly(disulfide)s. These polymers are of particular interest in drug delivery due to their redox-responsive nature, allowing for triggered drug release in specific cellular environments.[10]

  • Ring-Opening Polymerization of Thiosuccinic Anhydride: Analogous to the ring-opening polymerization of succinic anhydride and phthalic thioanhydride, a hypothetical thiosuccinic anhydride could be copolymerized with epoxides to create polyesters or polythioesters.[11][12][13] This approach offers a pathway to creating polymers with alternating thioester and ester linkages.

The resulting polymers with pendant thiol groups are anticipated to exhibit strong mucoadhesive properties, making them excellent candidates for drug delivery systems designed for mucosal tissues.[6][7][8]

Application Focus: Thiolated Polymers for Mucoadhesive Drug Delivery

Thiolated polymers, or "thiomers," are macromolecules that have been modified to expose free thiol groups on their surface.[10] These polymers exhibit enhanced mucoadhesive and cohesive properties, which are highly beneficial for controlled drug delivery applications.[7][8] The primary mechanism behind their enhanced mucoadhesion is the formation of covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[6]

Quantitative Data: Enhanced Mucoadhesion of Thiolated Polymers

The covalent attachment of thiol-containing ligands to polymers has been shown to significantly increase their mucoadhesive strength. The table below summarizes the improvement in mucoadhesion for various thiolated biopolymers.

Base PolymerThiolating AgentThiol Group Content (μmol/g)Fold Increase in Mucoadhesion (Total Work of Adhesion)Reference
ChitosanThioglycolic Acid6.586.3[9]
ChitosanThioglycolic Acid9.888.6[9]
ChitosanThioglycolic Acid27.448.9[9]
ChitosanThioglycolic Acid38.2310.3[9]
Poly(acrylic acid)CysteineNot SpecifiedSignificant increase over unmodified polymer[7]
AlginateCysteineNot SpecifiedEnhanced mucoadhesion and cohesion[7]
Experimental Protocol: Synthesis of Thiolated Chitosan

This protocol describes the synthesis of a chitosan-thioglycolic acid conjugate, a representative thiolated polymer.

Materials:

  • Chitosan (low molecular weight)

  • Thioglycolic acid (TGA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)

  • N-Hydroxysuccinimide (NHS)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 5M

  • Dialysis tubing (MWCO 12 kDa)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve 500 mg of chitosan in 50 mL of 1M HCl. Adjust the pH to 5.0 with 5M NaOH.

  • Activation of Thioglycolic Acid: In a separate beaker, dissolve 500 mg of TGA in 10 mL of deionized water. Add 500 mg of EDAC and 300 mg of NHS to the TGA solution and stir for 1 hour at room temperature to activate the carboxylic acid groups.

  • Coupling Reaction: Add the activated TGA solution dropwise to the chitosan solution while stirring. Maintain the pH at 5.0 by adding 5M NaOH as needed. Let the reaction proceed for 6 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 5 mM HCl for 3 days, followed by dialysis against 1 mM HCl for an additional day. The dialysis media should be changed twice daily.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain the dry chitosan-TGA conjugate.

  • Characterization: The thiol group content can be quantified using Ellman's reagent (DTNB).

Experimental Protocol: Evaluation of Mucoadhesion

The mucoadhesive properties of the synthesized thiolated polymer can be evaluated using a texture analyzer.

Materials:

  • Thiolated polymer tablets (prepared by compressing the lyophilized polymer)

  • Freshly excised porcine intestinal mucosa

  • Phosphate buffered saline (PBS), pH 7.4

  • Texture analyzer equipped with a mucoadhesion test rig

Procedure:

  • Mucosa Preparation: Secure a piece of fresh porcine intestinal mucosa to the sample holder of the texture analyzer. Equilibrate the tissue with PBS at 37°C.

  • Tablet Attachment: Attach a polymer tablet to the probe of the texture analyzer using double-sided adhesive tape.

  • Measurement: Lower the probe until the tablet makes contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).

  • Detachment: Raise the probe at a constant speed (e.g., 0.1 mm/s) until the tablet is fully detached from the mucosa.

  • Data Analysis: Record the force required to detach the tablet as a function of displacement. The total work of adhesion (TWA) is calculated from the area under the force-displacement curve. Compare the TWA of the thiolated polymer with that of the unmodified polymer to determine the fold increase in mucoadhesion.

Diagrams and Workflows

Synthesis of Thiolated Polymers

G cluster_activation Activation Step cluster_coupling Coupling Reaction Thiol_Ligand Thiol-containing Ligand (e.g., Thioglycolic Acid) Activated_Ligand Activated Ligand Thiol_Ligand->Activated_Ligand Coupling Agent Carbodiimide Carbodiimide (EDAC) Carbodiimide->Activated_Ligand Thiolated_Polymer Thiolated Polymer (Thiomer) Activated_Ligand->Thiolated_Polymer Covalent Bond Formation Polymer Base Polymer with Amino or Carboxyl Groups (e.g., Chitosan) Polymer->Thiolated_Polymer

Caption: Workflow for the synthesis of thiolated polymers via carbodiimide chemistry.

Mechanism of Enhanced Mucoadhesion

G Thiomer Thiolated Polymer (-SH) Disulfide_Bond Disulfide Bond Formation (-S-S-) Thiomer->Disulfide_Bond Mucus Mucus Glycoproteins (Cysteine-rich, -SH) Mucus->Disulfide_Bond Adhesion Strong Covalent Mucoadhesion Disulfide_Bond->Adhesion Results in G cluster_monomers Monomers Thioanhydride Thiosuccinic Anhydride Catalyst Catalyst Thioanhydride->Catalyst Epoxide Epoxide Epoxide->Catalyst Polymer Poly(ester-thioester) Catalyst->Polymer Ring-Opening Copolymerization

References

Application Notes and Protocols for 2-Thioxosuccinic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific data on the use of 2-Thioxosuccinic acid in enzyme inhibition assays is not available in the public domain. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals. The proposed target enzyme and experimental designs are based on the known inhibitory activities of its structural analog, succinic acid, and other related compounds. These protocols should be adapted and validated experimentally.

Introduction

This compound is a sulfur-containing analog of succinic acid, a key intermediate in the citric acid cycle. Structural analogs of metabolic intermediates are often investigated as potential enzyme inhibitors. For instance, succinic acid has been shown to inhibit several enzymes, including succinate dehydrogenase and various cytochrome P450 isoforms.[1][2] This document outlines a hypothetical framework for investigating the inhibitory potential of this compound against succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the citric acid cycle, a crucial metabolic pathway for cellular energy production. Inhibition of SDH can have significant effects on cellular respiration and metabolism, making it a potential target for therapeutic intervention in various diseases.

Hypothetical Mechanism of Action

It is hypothesized that this compound may act as a competitive inhibitor of succinate dehydrogenase. Due to its structural similarity to the natural substrate, succinate, this compound may bind to the active site of the enzyme, thereby preventing the binding and conversion of succinate to fumarate.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of succinate dehydrogenase by this compound. These values are for illustrative purposes and would need to be determined experimentally.

CompoundTarget EnzymeInhibition Type (Hypothesized)IC50 (µM) (Hypothetical)Ki (µM) (Hypothetical)
This compoundSuccinate Dehydrogenase (Bovine Heart Mitochondria)Competitive7542
Malonic Acid (Reference Inhibitor)Succinate Dehydrogenase (Bovine Heart Mitochondria)Competitive52.8

Experimental Protocols

Protocol 1: In Vitro Succinate Dehydrogenase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on succinate dehydrogenase. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

Materials:

  • Succinate Dehydrogenase (e.g., from bovine heart mitochondria)

  • Potassium Phosphate Buffer (pH 7.4)

  • Sodium Succinate (Substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (Electron Acceptor)

  • Phenazine Methosulfate (PMS) (Intermediate Electron Carrier)

  • This compound (Test Compound)

  • Malonic Acid (Positive Control Inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound and Malonic Acid in potassium phosphate buffer.

    • Prepare working solutions of Sodium Succinate, DCPIP, and PMS in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Potassium Phosphate Buffer (for blanks) or varying concentrations of this compound or Malonic Acid.

      • 20 µL of Succinate Dehydrogenase solution.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To each well, add a 130 µL reaction mixture containing Sodium Succinate, DCPIP, and PMS.

    • Immediately start monitoring the decrease in absorbance at 600 nm at 37°C for 15 minutes, taking readings every 60 seconds. The decrease in absorbance corresponds to the reduction of DCPIP.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (Sodium Succinate) and the inhibitor (this compound).

    • Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Signaling Pathway

Citric_Acid_Cycle cluster_SDH Succinate Dehydrogenase (SDH) Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate 2-Thioxosuccinic_acid 2-Thioxosuccinic_acid 2-Thioxosuccinic_acid->Succinate Inhibits

Caption: Role of Succinate Dehydrogenase in the Citric Acid Cycle.

Experimental Workflow

Enzyme_Inhibition_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Enzyme + Inhibitor Incubation) A->B C Reaction Initiation (Add Substrate Mix) B->C D Data Acquisition (Measure Absorbance Change) C->D E Data Analysis (Calculate V₀, % Inhibition) D->E F Determination of IC50 and Ki E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship

Competitive_Inhibition cluster_enzyme Enzyme Active Site ActiveSite Product Product ActiveSite->Product Catalyzes Substrate Substrate Substrate->ActiveSite Binds Inhibitor This compound Inhibitor->ActiveSite Competes for Binding

References

Application Notes and Protocols: 2-Thioxosuccinic Acid as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-thioxosuccinic acid as a starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for further research and development.

Synthesis of 2-Amino-4,5-dihydrothiophene-3,4-dicarboxylic Acid Derivatives

Application: Thiophene and its derivatives are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The following protocol adapts the principles of the Gewald reaction for the synthesis of functionalized thiophenes from this compound.

Reaction Scheme:

The proposed reaction involves the condensation of this compound with an activated nitrile in the presence of a base. The thioketone functionality of this compound serves as the sulfur source and part of the thiophene backbone.

G 2-Thioxosuccinic_Acid This compound Intermediate Knoevenagel-type Condensation Intermediate 2-Thioxosuccinic_Acid->Intermediate + Activated Nitrile Activated_Nitrile Activated Nitrile (e.g., Malononitrile) Base Base (e.g., Morpholine) Base->Intermediate catalyst Thiophene_Derivative 2-Amino-4,5-dihydrothiophene- 3,4-dicarboxylic Acid Intermediate->Thiophene_Derivative Intramolecular Cyclization & Tautomerization

Caption: Proposed synthesis of a thiophene derivative from this compound.

Experimental Protocol (Adapted from Gewald Reaction Principles)[1][2][3][4][5]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Addition of Base: To the stirred solution, add morpholine (0.5 eq) as a basic catalyst.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Yield 60-85%
Reaction Time 4-6 hours
Temperature Reflux (approx. 78 °C for ethanol)

Synthesis of 2-Substituted-4-oxo-thiazolidine-5-acetic Acid Derivatives

Application: Thiazolidin-4-ones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This protocol describes a potential one-pot, three-component synthesis of a thiazolidin-4-one derivative using this compound.

Reaction Scheme:

This proposed synthesis involves the in-situ formation of an imine from an aldehyde and an amine, which then reacts with the mercaptoacetic acid moiety conceptually derived from this compound.

G 2-Thioxosuccinic_Acid This compound Thiazolidinone_Derivative 2-(R1)-3-(R2)-4-oxo- thiazolidine-5-acetic Acid 2-Thioxosuccinic_Acid->Thiazolidinone_Derivative Aldehyde Aldehyde (R1-CHO) Imine Imine (in situ) Aldehyde->Imine Amine Primary Amine (R2-NH2) Amine->Imine Imine->Thiazolidinone_Derivative Cyclocondensation

Caption: Proposed synthesis of a thiazolidin-4-one derivative.

Experimental Protocol (Adapted from Thiazolidin-4-one Synthesis)[6][7][8][9][10]:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMF, add an aromatic aldehyde (1.0 eq) and a primary amine (1.0 eq).

  • Reaction: Reflux the mixture for 8-12 hours with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Yield 50-75%
Reaction Time 8-12 hours
Temperature Reflux

Synthesis of 5-(Carboxymethyl)-1,3,4-thiadiazole-2-carboxylic Acid Derivatives

Application: 1,3,4-Thiadiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thioketone functionality of this compound can be exploited to construct the thiadiazole ring.

Reaction Scheme:

The proposed synthesis involves the reaction of the thioketone group of this compound with a hydrazine derivative, followed by cyclization.

G 2-Thioxosuccinic_Acid This compound Intermediate Thiosemicarbazone-like Intermediate 2-Thioxosuccinic_Acid->Intermediate + Hydrazine Derivative Hydrazine_Derivative Hydrazine Derivative (e.g., Hydrazine Hydrate) Thiadiazole_Derivative 5-(Carboxymethyl)-1,3,4- thiadiazole-2-carboxylic Acid Intermediate->Thiadiazole_Derivative Oxidative Cyclization

Caption: Proposed synthesis of a 1,3,4-thiadiazole derivative.

Experimental Protocol (Adapted from Thiadiazole Synthesis)[11][12][13][14][15]:

  • Formation of Hydrazide: In a first step, convert one of the carboxylic acid groups of this compound to an acyl hydrazide by reacting with hydrazine hydrate in a suitable solvent.

  • Reaction Setup: Dissolve the resulting mono-acyl hydrazide of this compound in a solvent like ethanol.

  • Cyclization: Add a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, dropwise at low temperature (0-5 °C).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Yield 55-80%
Reaction Time 12-24 hours
Temperature Room Temperature

Synthesis of 4-Oxo-1,3-thiazine-5,6-dicarboxylic Acid Derivatives

Application: 1,3-Thiazine derivatives have applications in medicinal chemistry as potential therapeutic agents. The dicarboxylic acid and the thione functionalities of this compound can potentially be utilized to form a six-membered thiazinone ring.

Reaction Scheme:

This proposed synthesis involves the reaction of this compound with a suitable nitrogen and carbon source, such as a formamide equivalent, to form the 1,3-thiazin-4-one ring.

G 2-Thioxosuccinic_Acid This compound Thiazinone_Derivative 4-Oxo-1,3-thiazine- 5,6-dicarboxylic Acid 2-Thioxosuccinic_Acid->Thiazinone_Derivative + Nitrogen Source (Cyclocondensation) Nitrogen_Source Nitrogen/Carbon Source (e.g., Formamide)

Caption: Proposed synthesis of a 1,3-thiazin-4-one derivative.

Experimental Protocol (Adapted from 1,3-Thiazin-4-one Synthesis)[16]:

  • Reaction Setup: In a reaction vessel, mix this compound (1.0 eq) with an excess of formamide.

  • Reaction: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Monitoring: Monitor the reaction for the evolution of water and the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent to obtain the pure 1,3-thiazin-4-one derivative.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Yield 40-60%
Reaction Time 4-8 hours
Temperature 150-180 °C

Synthesis of 2-Thioxo-1,4-diazepine-5,7-dione Derivatives

Application: Diazepine derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, particularly as central nervous system agents. The dicarboxylic acid functionality of this compound can be reacted with a diamine to form a seven-membered ring.

Reaction Scheme:

This proposed synthesis involves the condensation of this compound with a diamine to form a 1,4-diazepine-5,7-dione ring.

G 2-Thioxosuccinic_Acid This compound Diazepinedione_Derivative 2-Thioxo-1,4-diazepine- 5,7-dione 2-Thioxosuccinic_Acid->Diazepinedione_Derivative + Diamine (Condensation) Diamine Diamine (e.g., Ethylenediamine)

Caption: Proposed synthesis of a 1,4-diazepinedione derivative.

Experimental Protocol (Adapted from Diamide/Diazepinedione Synthesis)[17][18][19][20][21]:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a high-boiling point solvent such as xylene or DMF.

  • Addition of Diamine: Add a diamine, such as ethylenediamine (1.0 eq), to the solution.

  • Reaction: Heat the reaction mixture to reflux for 12-24 hours. The formation of the di-amide can be facilitated by the removal of water.

  • Work-up: Cool the reaction mixture. If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by washing with a suitable solvent to remove impurities or by recrystallization.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Yield 45-70%
Reaction Time 12-24 hours
Temperature Reflux

Disclaimer: The experimental protocols and quantitative data provided are based on analogous reactions and are intended for guidance purposes only. Researchers should conduct their own optimization and characterization of the synthesized compounds. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Analytical Detection of 2-Thioxosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 2-Thioxosuccinic acid, a molecule of interest due to its structural similarity to key metabolic intermediates, is crucial. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a dicarboxylic acid containing a thiol group. Its analysis is essential for understanding its metabolic fate, toxicological profile, and potential therapeutic applications. The methods outlined below are designed to provide sensitive and selective quantification of this analyte in various biological matrices. These protocols are based on established analytical techniques for similar thio- and keto-acids.

Analytical Techniques

A primary method for the analysis of organic acids is reversed-phase HPLC coupled with UV detection, often requiring a derivatization step to enhance chromatographic retention and detector response. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.

Data Presentation

The following tables summarize the proposed quantitative parameters for the analytical methods described. These values are extrapolated from methods for structurally similar compounds and should be validated for this compound specifically.

Table 1: Proposed HPLC-UV Method Parameters

ParameterValue
Limit of Detection (LOD) 0.1 - 0.5 µM
Limit of Quantification (LOQ) 0.3 - 1.5 µM
Linearity Range 1 - 500 µM
Correlation Coefficient (r²) ≥ 0.998
Recovery 95 - 105%
Precision (RSD) < 5%

Table 2: Proposed LC-MS/MS Method Parameters

ParameterValue
Limit of Detection (LOD) 1 - 10 nM
Limit of Quantification (LOQ) 3 - 30 nM
Linearity Range 0.01 - 10 µM
Correlation Coefficient (r²) ≥ 0.999
Recovery 97 - 103%
Precision (RSD) < 3%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol details a method for the quantification of this compound using HPLC with UV detection following a pre-column derivatization step. Derivatization with an agent like phenylhydrazine is often employed for keto-acids to introduce a chromophore that absorbs strongly in the UV region.[1]

1. Materials and Reagents

  • This compound standard

  • Phenylhydrazine hydrochloride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Phosphate buffer

  • Sample matrix (e.g., plasma, urine, cell lysate)

2. Sample Preparation and Derivatization

  • To 100 µL of sample (or standard), add 50 µL of 10 mM phenylhydrazine in 50% ethanol.

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 850 µL of the initial mobile phase to dilute the sample.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 324 nm (for phenylhydrazone derivative)[1]

4. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., ¹³C-labeled succinic acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sample matrix (e.g., plasma, urine, cell lysate)

2. Sample Preparation

  • To 100 µL of sample (or standard), add 10 µL of internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: (A similar gradient to the HPLC-UV method can be used and optimized)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode

  • MRM Transitions:

    • This compound: Precursor ion (e.g., [M-H]⁻) → Product ion (to be determined by infusion of the standard)

    • Internal Standard: Precursor ion → Product ion

  • Ion Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

4. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples using this calibration curve.

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship of the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (for LC-MS/MS) Sample->Protein_Precipitation Methanol Derivatization Derivatization (for HPLC-UV) Sample->Derivatization Reagent Filtration Filtration Protein_Precipitation->Filtration Derivatization->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection HPLC->MSMS UV UV Detection HPLC->UV Quantification Quantification MSMS->Quantification UV->Quantification analytical_techniques cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method Analyte This compound in Sample Matrix Derivatization Derivatization (Adds Chromophore) Analyte->Derivatization Chromatography_MS Chromatographic Separation (Reversed-Phase) Analyte->Chromatography_MS Chromatography_UV Chromatographic Separation (Reversed-Phase) Derivatization->Chromatography_UV Detection_UV UV Detection (Absorbance Measurement) Chromatography_UV->Detection_UV Ionization Ionization (ESI) Chromatography_MS->Ionization Mass_Analysis Mass Analysis (Precursor/Product Ions) Ionization->Mass_Analysis

References

Application Notes and Protocols: 2-Thioxosuccinic Acid in the Development of Novel Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for advanced biomaterials with tailored properties for applications in tissue engineering, drug delivery, and regenerative medicine is a dynamic field of research. 2-Thioxosuccinic acid, a trifunctional molecule featuring two carboxylic acid groups and one thiol group, presents a promising, yet underexplored, platform for the synthesis of novel polymers and hydrogels. Its unique structure offers opportunities for creating biocompatible and biodegradable materials with tunable mechanical properties and sites for bio-conjugation.

These application notes provide a conceptual framework and detailed protocols for the prospective use of this compound in the development of two types of biomaterials: a biodegradable poly(thioester-co-ester) for tissue engineering scaffolds and a thiolated hydrogel for controlled drug release. The methodologies and expected data are based on established principles of polymer chemistry and biomaterial science.

Application: Synthesis of a Biodegradable Poly(thioester-co-ester) Scaffold

The combination of ester and thioester linkages in a polymer backbone can offer a balance of degradability and mechanical strength. The presence of the thiol group from this compound can also be leveraged for post-synthesis modification of the resulting polymer. This section outlines the synthesis and characterization of a hypothetical poly(diol-co-thioxosuccinate) scaffold.

Synthesis Workflow

The synthesis of the poly(diol-co-thioxosuccinate) is proposed as a two-step melt polycondensation reaction.

cluster_synthesis Polymer Synthesis Workflow Monomers Monomers: - this compound - 1,4-Butanediol Prepolymerization Pre-polymerization (Esterification) ~180°C, N2 atmosphere Monomers->Prepolymerization Heat Polycondensation Polycondensation (Thioesterification & further Esterification) ~220°C, Vacuum Prepolymerization->Polycondensation Increase Temp & Apply Vacuum Purification Purification (Precipitation in Methanol) Polycondensation->Purification Scaffold_Fabrication Scaffold Fabrication (Solvent Casting/Particulate Leaching) Purification->Scaffold_Fabrication

Caption: Workflow for the synthesis of a poly(diol-co-thioxosuccinate) scaffold.

Experimental Protocol: Synthesis of Poly(1,4-butane-co-2-thioxosuccinate)

Materials:

  • This compound

  • 1,4-Butanediol

  • Titanium (IV) isopropoxide (catalyst)

  • Dichloromethane (DCM)

  • Methanol

  • Nitrogen gas

  • Vacuum line

Procedure:

  • Monomer Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound and a 10% molar excess of 1,4-butanediol.

  • Catalyst Addition: Add titanium (IV) isopropoxide (0.1% w/w of the total monomer weight) to the flask.

  • Pre-polymerization (Esterification): Heat the reaction mixture to 180°C under a gentle stream of nitrogen gas for 4 hours with constant stirring. Water will be evolved and collected.

  • Polycondensation: Gradually increase the temperature to 220°C and apply a vacuum (≤ 1 Torr). Continue the reaction for 8-12 hours to increase the molecular weight of the polymer. The viscosity of the mixture will increase significantly.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature. The resulting solid polymer will be glassy and yellow-to-amber in color.

    • Dissolve the polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the DCM solution to an excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it under vacuum at 40°C for 48 hours.

Data Presentation: Expected Polymer Properties

The following table summarizes the expected properties of the synthesized poly(1,4-butane-co-2-thioxosuccinate) based on typical values for similar biodegradable polyesters.

PropertyExpected ValueCharacterization Method
Molecular Weight (Mn)20,000 - 40,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition (Tg)5 - 15 °CDifferential Scanning Calorimetry (DSC)
Tensile Strength5 - 15 MPaUniversal Testing Machine
Young's Modulus100 - 300 MPaUniversal Testing Machine
Elongation at Break100 - 250%Universal Testing Machine
Experimental Protocol: Scaffold Fabrication (Solvent Casting/Particulate Leaching)

Materials:

  • Poly(1,4-butane-co-2-thioxosuccinate)

  • Dichloromethane (DCM)

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 100-200 µm)

  • Deionized water

Procedure:

  • Polymer Solution Preparation: Prepare a 10% (w/v) solution of the polymer in DCM.

  • Porogen Addition: Add NaCl particles to the polymer solution at a polymer-to-salt weight ratio of 1:9. Disperse the salt uniformly using a vortex mixer.

  • Casting: Pour the polymer/salt slurry into a PTFE mold and allow the solvent to evaporate in a fume hood for 24 hours.

  • Drying: Place the mold in a vacuum oven at room temperature for another 24 hours to remove any residual solvent.

  • Leaching: Immerse the resulting polymer/salt composite in a large volume of deionized water for 48 hours, changing the water every 8 hours to leach out the NaCl.

  • Final Drying: Freeze the porous scaffold and lyophilize for 48 hours to obtain the final porous structure.

Application: Thiolated Hyaluronic Acid Hydrogel for Controlled Drug Release

This compound can be used as a crosslinker for polymers containing amine or hydroxyl groups. In this hypothetical application, it is used to crosslink a thiolated hyaluronic acid (HA-SH) via a Michael addition reaction with a di-acrylate crosslinker, with the potential for further modification through its free carboxylic acid groups.

Hydrogel Formation and Drug Release Mechanism

The hydrogel is formed by the reaction of the thiol groups on the modified hyaluronic acid with a di-acrylate crosslinker. The entrapped drug is then released through diffusion and as the hydrogel degrades.

cluster_hydrogel Hydrogel Formation and Drug Release HA_NH2 Amine-functionalized Hyaluronic Acid (HA-NH2) HA_SH Thiolated Hyaluronic Acid (HA-SH) HA_NH2->HA_SH Amide Coupling Thioxo This compound Thioxo->HA_SH Hydrogel Crosslinked Hydrogel with Entrapped Drug HA_SH->Hydrogel Michael Addition PEGDA PEG-diacrylate (Crosslinker) PEGDA->Hydrogel Release Drug Release (Diffusion & Degradation) Hydrogel->Release

Caption: Logical relationship for the formation of a thiolated hyaluronic acid hydrogel.

Experimental Protocol: Synthesis of Thiolated Hyaluronic Acid (HA-SH)

Materials:

  • Hyaluronic acid (sodium salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • HA Activation: Dissolve hyaluronic acid (1 g) in 100 mL of PBS. Add EDC (2 molar excess to HA carboxyl groups) and NHS (2 molar excess to HA carboxyl groups). Stir at room temperature for 1 hour to activate the carboxyl groups.

  • Thiolation: Dissolve this compound (5 molar excess to HA carboxyl groups) in PBS and adjust the pH to 7.4. Add this solution to the activated HA solution. React for 24 hours at room temperature with constant stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water twice daily.

  • Lyophilization: Freeze the purified HA-SH solution and lyophilize to obtain a white, fluffy solid.

Experimental Protocol: Hydrogel Formation and Drug Loading

Materials:

  • Lyophilized HA-SH

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 3400)

  • Model drug (e.g., Doxorubicin)

  • PBS, pH 7.4

Procedure:

  • Component Solutions:

    • Prepare a 2% (w/v) solution of HA-SH in PBS.

    • Prepare a 10% (w/v) solution of PEGDA in PBS.

    • Prepare a stock solution of the model drug in PBS.

  • Drug Loading: Add the desired amount of the model drug to the HA-SH solution and mix thoroughly.

  • Crosslinking: To initiate hydrogel formation, mix the HA-SH/drug solution with the PEGDA solution in a 2:1 volume ratio. Gently vortex for 5 seconds.

  • Gelation: Allow the mixture to stand at 37°C. Gelation is expected to occur within 5-15 minutes.

Data Presentation: Expected Hydrogel Characteristics
PropertyExpected ValueCharacterization Method
Gelation Time5 - 15 minutesVial tilting method
Swelling Ratio800 - 1500 %Gravimetric analysis
Compressive Modulus1 - 10 kPaRheometry/Mechanical Testing
In Vitro Drug ReleaseSustained release over 7-14 daysUV-Vis Spectroscopy/HPLC
Cell Viability (in vitro)> 90% (e.g., with fibroblasts)Live/Dead Assay, MTT Assay

Hypothetical Signaling Pathway: Pro-apoptotic Drug Release

This diagram illustrates a hypothetical signaling pathway that could be activated by a pro-apoptotic drug (e.g., Doxorubicin) released from the hydrogel, leading to cancer cell death.

cluster_pathway Hypothetical Pro-apoptotic Signaling Pathway Drug Released Drug (e.g., Doxorubicin) DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Drug->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling cascade initiated by a drug released from the biomaterial.

Conclusion

While the direct application of this compound in biomaterials is not yet established in the literature, its chemical structure provides a strong rationale for its potential use in creating novel polymers and hydrogels. The protocols and expected data presented here offer a foundational guide for researchers to explore this promising molecule. The versatility of its functional groups opens avenues for the development of biomaterials with tunable degradation rates, mechanical properties, and functionalities for bio-conjugation, making it a molecule of interest for the future of biomaterial science.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Mercaptosuccinic Acid Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Mercaptosuccinic acid.

Frequently Asked Questions (FAQs)

Q1: Is "2-Thioxosuccinic acid" the correct name for the compound with a thiol group on the succinic acid backbone?

A1: While "this compound" might be used colloquially, the chemically accurate and more common name is 2-Mercaptosuccinic acid or Thiomalic acid .[1][2] This name clearly indicates the presence of a thiol (-SH) group. This guide will refer to the compound as 2-Mercaptosuccinic acid.

Q2: What are the common starting materials for the synthesis of 2-Mercaptosuccinic acid?

A2: Common starting materials include maleic anhydride or maleic acid, which are reacted with a sulfur-containing reagent.[3][4]

Q3: What are the primary applications of 2-Mercaptosuccinic acid?

A3: 2-Mercaptosuccinic acid is a versatile compound used in various fields. It serves as a chelating agent, an intermediate in drug synthesis, a corrosion inhibitor, and is used in the preparation of radioprotective agents and functional resins.[1][3][5]

Troubleshooting Guide

Low Product Yield

Q: My synthesis of 2-Mercaptosuccinic acid resulted in a low yield. What are the potential causes and how can I improve it?

A: Low yield in the synthesis of 2-Mercaptosuccinic acid can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side reactions.

    • Solution: Optimize the reaction temperature. For the reaction of maleic anhydride with thiourea, the initial addition reaction is often carried out at room temperature, while the subsequent hydrolysis may require heating.

  • Inefficient Hydrolysis: If you are using a two-step method involving an intermediate (like 2-amidinosulfanyl succinic anhydride from maleic anhydride and thiourea), the hydrolysis step might be incomplete.[4]

    • Solution: Ensure the pH and temperature of the hydrolysis step are optimal. Alkaline conditions are typically required for the hydrolysis of the intermediate.[4]

  • Loss of Product during Workup: The product might be lost during extraction or purification steps.

    • Solution: 2-Mercaptosuccinic acid is water-soluble. Minimize the number of aqueous extractions. Ensure the pH is appropriately adjusted during the workup to keep the product in the desired phase. Recrystallization from a suitable solvent system can help in purification with minimal loss.

Impurity Formation

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A: Impurity formation is a common challenge. Here are some likely impurities and ways to mitigate them:

  • Unreacted Starting Materials: Residual maleic acid or thiourea may be present.

    • Solution: Ensure the stoichiometry of the reactants is correct. Monitor the reaction to ensure it goes to completion. Purification steps like recrystallization can help remove unreacted starting materials.

  • Disulfide Formation: The thiol group in 2-Mercaptosuccinic acid can be oxidized to form a disulfide-linked dimer, especially in the presence of air (oxygen).

    • Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Adding a small amount of a reducing agent during workup and storage can also help.

  • Side Products from Michael Addition: Depending on the reaction conditions, side reactions can occur.

    • Solution: Carefully control the reaction temperature and the rate of addition of reagents to minimize the formation of side products.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected YieldReference
Sulfur Source Hydrogen SulfideThioureaSodium HydrosulfideVaries[3][4]
Starting Material Maleic AnhydrideMaleic AcidFumaric AcidVaries[3][4]
Solvent WaterGlacial Acetic AcidAcetoneVaries[4]
Reaction Time 5 hours10 hours24 hoursVaries[4]
Temperature Room Temperature50 °C100 °CVaries

Note: The optimal conditions will depend on the specific reactants and scale of the reaction. The table above provides a general overview of the parameters that can be varied to optimize the yield. A specific patent describes a method using maleic anhydride and thiourea in glacial acetic acid at room temperature for 10 hours for the first step, followed by hydrolysis.[4] Another approach involves reacting maleic acid with hydrogen sulfide.[3]

Experimental Protocols

Synthesis of 2-Mercaptosuccinic Acid from Maleic Anhydride and Thiourea

This protocol is based on a method described in the literature.[4]

Step 1: Synthesis of 2-Amidinosulfanyl succinic anhydride (Intermediate)

  • In a well-ventilated fume hood, dissolve maleic anhydride (1 molar equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add thiourea (1 molar equivalent) to the solution at room temperature while stirring.

  • Continue stirring the reaction mixture at room temperature for approximately 10 hours.

  • The intermediate product, 2-amidinosulfanyl succinic anhydride, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with a small amount of cold glacial acetic acid, followed by a suitable organic solvent like ether to remove any remaining acetic acid.

  • Dry the intermediate product under vacuum.

Step 2: Hydrolysis to 2-Mercaptosuccinic Acid

  • Suspend the dried intermediate in an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) at a molar ratio of approximately 1:4 (intermediate:base).

  • Heat the mixture with stirring to facilitate hydrolysis. The reaction progress can be monitored by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of about 1-2. This will precipitate the 2-Mercaptosuccinic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by filtration and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure 2-Mercaptosuccinic acid.

  • Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis and Purification A Dissolve Maleic Anhydride in Glacial Acetic Acid B Add Thiourea A->B C Stir at Room Temperature (10 hours) B->C D Filter and Wash Intermediate C->D E Dry Intermediate D->E F Suspend Intermediate in Basic Solution E->F Proceed to Hydrolysis G Heat to Hydrolyze F->G H Cool and Acidify G->H I Filter Crude Product H->I J Recrystallize from Water I->J K Dry Final Product J->K

Caption: Experimental workflow for the synthesis of 2-Mercaptosuccinic acid.

reaction_pathway Reactants Maleic Anhydride Thiourea Intermediate 2-Amidinosulfanyl succinic anhydride Reactants->Intermediate Glacial Acetic Acid Room Temperature Product 2-Mercaptosuccinic acid Intermediate->Product 1. Base (e.g., NaOH), Heat 2. Acid (e.g., HCl)

Caption: Reaction pathway for 2-Mercaptosuccinic acid synthesis.

References

Technical Support Center: 2-Thioxosuccinic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Thioxosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: Common impurities depend on the synthetic route. If you are using a thionating agent like Lawesson's reagent with succinic acid, you can expect to find unreacted succinic acid, byproducts from the thionating agent (e.g., phosphorus-containing compounds), and potentially over-thionated or polymeric materials. If the synthesis involves the reaction of maleic or fumaric acid with a sulfur source, you might see the corresponding mercaptosuccinic acid isomers as impurities.

Q2: My purified this compound appears to be degrading over time. What could be the cause and how can I prevent it?

A2: this compound, containing both a thioketone and carboxylic acid functional groups, can be susceptible to several degradation pathways. The primary concern is oxidation of the thiol group, which can lead to the formation of disulfides, especially at neutral to basic pH.[1][2] To minimize degradation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures whenever possible. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).

Q3: I am having trouble crystallizing my this compound. What solvents should I try?

A3: Finding the right solvent for recrystallization is often empirical. For dicarboxylic acids, polar solvents are generally a good starting point. Based on procedures for similar compounds like mercaptosuccinic acid, you could try solvents such as acetone, ethanol, methanol, or mixtures of these with water.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold. It's recommended to perform small-scale solubility tests with a variety of solvents to identify the best candidate.

Q4: How can I assess the purity of my this compound?

A4: A combination of analytical techniques is recommended for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a common method for analyzing organic acids.[4] An acidic mobile phase is often used to ensure the carboxylic acid groups are protonated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete Extraction This compound is a dicarboxylic acid and its solubility in organic solvents will be highly dependent on the pH of the aqueous phase. To extract it into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of the carboxylic acid groups.
Product Loss During Recrystallization If the compound is too soluble in the cold recrystallization solvent, you will lose a significant amount of product. Try a different solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent to dissolve the compound. Cooling the solution slowly and then in an ice bath can improve crystal formation and yield.
Degradation During Purification As mentioned in the FAQs, the thiol group can be susceptible to oxidation. Purging solvents with an inert gas and working quickly can help minimize degradation.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Inefficient Removal of Starting Materials If unreacted succinic acid is a major impurity, consider an extraction with a mildly basic aqueous solution. The pKa of the thiocarboxylic acid is expected to be lower than the carboxylic acid, allowing for selective extraction.
Formation of Disulfides The formation of disulfide bonds is a common issue with thiols, particularly at higher pH.[1][2] Maintain acidic conditions during purification and consider adding a small amount of a reducing agent like dithiothreitol (DTT) during the initial workup, though this will need to be removed in a subsequent step.
Co-crystallization of Impurities If impurities are crystallizing with your product, you may need to try a different recrystallization solvent or consider column chromatography.

Quantitative Data Summary

The following tables present hypothetical data for the purification of this compound.

Table 1: Purity Analysis by HPLC

Purification Method Purity (%) Major Impurity (%)
Single Recrystallization (Acetone/Water)95.2Succinic Acid (3.1)
Liquid-Liquid Extraction followed by Recrystallization98.5Disulfide Dimer (0.8)
Column Chromatography (Silica Gel)99.1Unknown (0.5)

Table 2: Yield After Different Purification Protocols

Purification Protocol Overall Yield (%)
Recrystallization65
Extraction & Recrystallization58
Column Chromatography45

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. The this compound should remain in the organic layer if the pH of the bicarbonate solution is carefully controlled.

  • To isolate the product, extract the organic layer with a dilute sodium hydroxide solution. The this compound will move to the aqueous layer as its disodium salt.

  • Separate the aqueous layer and acidify it with cold 1M HCl to a pH of approximately 1-2.

  • The purified this compound should precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., acetone).

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to fully dissolve the solid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow start Crude this compound extraction Liquid-Liquid Extraction (Acid/Base Workup) start->extraction recrystallization Recrystallization (e.g., Acetone/Water) extraction->recrystallization chromatography Column Chromatography (Silica Gel) recrystallization->chromatography If impurities persist purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis chromatography->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_purity start Low Purity Detected check_impurities Identify Impurities (NMR, MS) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material disulfide Disulfide Dimer? check_impurities->disulfide other_impurities Other Byproducts? check_impurities->other_impurities starting_material->disulfide No extraction Optimize Extraction pH starting_material->extraction Yes disulfide->other_impurities No inert_atmosphere Work under Inert Atmosphere disulfide->inert_atmosphere Yes recrystallization Change Recrystallization Solvent other_impurities->recrystallization chromatography Consider Column Chromatography recrystallization->chromatography

Caption: Troubleshooting decision tree for addressing low purity issues.

degradation_pathways main_compound This compound disulfide Disulfide Dimer main_compound->disulfide Oxidation (O2, pH > 7) sulfinic_acid Sulfinic Acid Derivative main_compound->sulfinic_acid Further Oxidation decarboxylation Decarboxylation Product main_compound->decarboxylation Heat disulfide->main_compound Reduction (DTT) sulfonic_acid Sulfonic Acid Derivative sulfinic_acid->sulfonic_acid Strong Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2-Thioxosuccinic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Thioxosuccinic acid. Given the limited specific literature on this compound, this guide is based on the general principles of thiocarboxylic acids and related molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of succinic acid where one of the oxygen atoms of a carboxyl group is replaced by a sulfur atom. This modification can significantly alter the physicochemical properties of the molecule, including its polarity, pKa, and susceptibility to oxidation, often leading to solubility challenges in common laboratory solvents.

Q2: What are the expected solubility characteristics of this compound?

A2: As a dicarboxylic acid derivative, this compound is expected to be a polar molecule. Its solubility will be highly dependent on the pH of the solution. In its protonated form (at low pH), it is likely to be more soluble in polar organic solvents. In its deprotonated (salt) form (at neutral to high pH), its solubility in aqueous solutions is expected to increase significantly. Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts.

Q3: Are there any known stability issues that can be confused with insolubility?

A3: Yes, thiocarboxylic acids can be susceptible to oxidation, which may lead to the formation of less soluble disulfide byproducts.[1] If you observe a precipitate forming over time, it could be due to degradation rather than simple insolubility. It is advisable to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared solutions.

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting steps outlined below.

Initial Solubility Assessment

The first step is to systematically test the solubility in a range of common laboratory solvents. The following table provides a general guideline for expected solubility.

Solvent ClassExamplesExpected Solubility of this compoundTroubleshooting Tips
Aqueous Buffers PBS (pH 7.4), Tris-HCl (pH 7-9), Deionized WaterLow to Moderate (pH dependent)Adjusting the pH to be above the pKa of the carboxylic acid groups will significantly increase solubility due to salt formation. Start with a small amount of powder and titrate with a dilute base (e.g., 0.1 M NaOH).
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese are generally good solvents for polar organic molecules. If insolubility is observed, gentle heating (e.g., 37-50 °C) may aid dissolution.
Polar Protic Solvents Methanol, EthanolModerate to HighThese solvents can hydrogen bond with the carboxylic acid groups, aiding solubility.
Ethers Tetrahydrofuran (THF), Diethyl etherLowThese solvents are less polar and are less likely to be effective.
Non-polar Solvents Hexanes, TolueneVery LowUnlikely to be effective solvents for this polar compound.
Experimental Protocol for Solubility Determination

This protocol provides a systematic method for determining the approximate solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., PBS pH 7.4, DMSO)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Equilibrate the solution at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation. Intermittent gentle agitation is recommended.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by your analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G cluster_0 cluster_1 Initial Solvent Screening cluster_2 Troubleshooting Steps cluster_3 start Start: Undissolved This compound aqueous Aqueous Buffer (e.g., PBS) start->aqueous polar_aprotic Polar Aprotic (e.g., DMSO, DMF) start->polar_aprotic polar_protic Polar Protic (e.g., Ethanol) start->polar_protic adjust_ph Adjust pH (Add dilute base) aqueous->adjust_ph If insoluble gentle_heat Gentle Heating (37-50°C) polar_aprotic->gentle_heat If insoluble sonication Sonication polar_protic->sonication If insoluble end_soluble Compound Soluble adjust_ph->end_soluble If soluble end_insoluble Insoluble: Consider Alternative Solvent or Formulation Strategy adjust_ph->end_insoluble If still insoluble gentle_heat->end_soluble If soluble gentle_heat->end_insoluble If still insoluble sonication->end_soluble If soluble sonication->end_insoluble If still insoluble

Fig 1. Troubleshooting workflow for dissolving this compound.

Signaling Pathway and Experimental Context (Hypothetical)

As the specific biological roles of this compound are not well-documented, we present a hypothetical signaling pathway where a dicarboxylic acid might be investigated, for instance, as an inhibitor of an enzyme that metabolizes succinate, such as succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.

G cluster_0 Mitochondrial Matrix cluster_1 Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) thioxo This compound (Hypothetical Inhibitor) thioxo->sdh Inhibition qh2 Ubiquinol (QH2) q->qh2 Reduction

Fig 2. Hypothetical inhibition of Succinate Dehydrogenase by this compound.

References

Technical Support Center: Synthesis of 2-Thioxosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Thioxosuccinic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a thionating agent like Lawesson's Reagent on a precursor such as 2-oxosuccinic acid.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is carried out under anhydrous conditions, as Lawesson's Reagent is sensitive to moisture. - Increase the reaction time or temperature. Thionation of dicarboxylic acids can be sluggish. - Use a higher molar excess of Lawesson's Reagent (e.g., 0.5 to 1.0 equivalents per carbonyl group).
Degradation of Product - this compound may be unstable at high temperatures. Consider running the reaction at a lower temperature for a longer duration. - During workup, use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incorrect Starting Material - Verify the purity and identity of the 2-oxosuccinic acid or its derivative before starting the reaction.

Issue 2: Presence of Multiple Side Products in the Final Mixture

Side Product Identification Cause Prevention and Removal
Unreacted Starting Material TLC, LC-MS, NMRInsufficient reaction time, temperature, or amount of Lawesson's Reagent.Increase reaction parameters as described in "Incomplete Reaction." Can be removed by column chromatography.
Over-thionated Products LC-MS, NMRBoth carbonyl groups of the succinic acid backbone have reacted.Use a controlled stoichiometry of Lawesson's Reagent (ideally 1 equivalent for the target keto group).
Disulfide Byproducts NMR, Mass SpectrometryOxidation of the thioacid product during reaction or workup.[1]Maintain an inert atmosphere. Can be reduced back to the thioacid using a mild reducing agent like TCEP.
Phosphorus-containing Byproducts NMR (31P)Residues from Lawesson's Reagent.These are typically polar and can often be removed by aqueous workup or silica gel chromatography.

Issue 3: Difficulty in Purifying the Final Product

Problem Potential Cause Recommended Solution
Product is an oil or difficult to crystallize The product may be inherently non-crystalline or contain impurities that inhibit crystallization.Attempt purification by column chromatography on silica gel using a gradient of polar solvents. If the product is an acid, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.
Co-elution of impurities Similar polarity between the product and side products.Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Derivatization to an ester may facilitate purification, followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: While specific literature on this compound is scarce, a common and plausible method is the thionation of a suitable precursor like 2-oxosuccinic acid (oxaloacetic acid) or its ester derivatives using a thionating agent such as Lawesson's Reagent.[1][2]

Q2: What are the main side reactions to be aware of when using Lawesson's Reagent?

A2: The primary side reactions include the formation of disulfide byproducts through oxidation, incomplete reaction leading to residual starting material, and potential over-thionation if both carbonyl groups react.[1] Additionally, phosphorus-based impurities from the reagent itself are common.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool to track the formation of the desired product and any side products.

Q4: What are the optimal reaction conditions for the thionation of 2-oxosuccinic acid?

A4: Typical conditions for thionation with Lawesson's reagent involve heating the starting material and the reagent in an anhydrous, high-boiling solvent such as toluene or xylene under an inert atmosphere.[2] The temperature can range from 80°C to the reflux temperature of the solvent.

Q5: How should this compound be stored?

A5: Thioacids can be susceptible to oxidation and hydrolysis. It is advisable to store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) to minimize degradation.

Experimental Protocols

Synthesis of this compound from 2-Oxosuccinic Acid

Disclaimer: This is a generalized protocol based on known thionation reactions and should be optimized for specific laboratory conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-oxosuccinic acid (1 equivalent).

  • Reagent Addition: Add anhydrous toluene via a syringe. To this suspension, add Lawesson's Reagent (0.5-1.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-110°C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid). The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway Start 2-Oxosuccinic Acid Product This compound Start->Product Thionation Side_Product1 Unreacted Starting Material Start->Side_Product1 Incomplete Reaction Reagent Lawesson's Reagent Reagent->Product Side_Product2 Disulfide Dimer Product->Side_Product2 Oxidation Side_Product3 Over-thionated Product Product->Side_Product3 Further Thionation

Caption: Synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Increase Time/Temp/Reagent Incomplete_Reaction->Optimize_Conditions Yes Degradation Product Degradation? Incomplete_Reaction->Degradation No Optimize_Conditions->Start Identify_Side_Products Identify Side Products (LC-MS, NMR) Check_Purity->Identify_Side_Products Yes Final_Product Pure this compound Check_Purity->Final_Product No Purification Column Chromatography Identify_Side_Products->Purification Purification->Final_Product Degradation->Check_Purity No Inert_Atmosphere Use Inert Atmosphere/Lower Temp Degradation->Inert_Atmosphere Yes Inert_Atmosphere->Start

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Quantification of 2-Thioxosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Thioxosuccinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound stem from its chemical properties. As a dicarboxylic acid containing a thiol group, it is highly polar, which can lead to poor retention in reversed-phase chromatography. The thiol group is susceptible to oxidation, which can result in sample instability and inaccurate quantification. Furthermore, the presence of multiple reactive functional groups (two carboxylic acids and one thiol) can complicate derivatization procedures.

Q2: What are the recommended storage conditions for this compound samples and standards?

A2: To minimize degradation, especially the oxidation of the thiol group, samples and standards of this compound should be stored at low temperatures, ideally at -80°C, in tightly sealed containers. It is advisable to minimize freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability studies should be performed to confirm this. The use of antioxidants in the sample matrix may also be considered to preserve the thiol group.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While direct analysis of underivatized this compound is possible, derivatization is often recommended to improve its chromatographic behavior and detection sensitivity.[1] Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns, and can introduce a tag that enhances its response in mass spectrometry or UV detection.

Troubleshooting Guide

Issue 1: Poor Peak Shape or No Retention in Reversed-Phase HPLC

Question: My this compound peak is broad, tailing, or eluting in the void volume of my reversed-phase HPLC column. What can I do?

Answer: This is a common issue for highly polar analytes like this compound. Here are several approaches to troubleshoot this problem:

  • Mobile Phase Modification:

    • Decrease the pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid groups, making the molecule less polar and improving retention.

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., tributylamine or N,N-dimethylhexylamine) to the mobile phase. This reagent will form a neutral complex with the ionized carboxylic acid groups, enhancing retention on the reversed-phase column.

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of polar compounds.

    • Ion-Exclusion or Ion-Exchange Chromatography: These techniques separate compounds based on their ionic properties and are effective for organic acids.[2]

  • Derivatization: Derivatizing the carboxylic acid and/or thiol groups to make the molecule more hydrophobic is a highly effective strategy.

Issue 2: Low Sensitivity and Poor Detection Limits

Question: I am struggling to achieve the required sensitivity for my this compound assay. How can I improve my detection limits?

Answer: Low sensitivity can be addressed through several strategies:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to concentrate the analyte and remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can also be used for sample clean-up and concentration.

  • Instrumentation:

    • Mass Spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity compared to UV detection.

    • Electrochemical Detection (ECD): ECD can be a sensitive method for detecting compounds with easily oxidizable or reducible functional groups, such as thiols.

  • Derivatization:

    • Fluorescent Tagging: Derivatize the thiol or carboxylic acid groups with a fluorescent tag to enable highly sensitive fluorescence detection.

    • MS-Friendly Derivatization: Use a derivatizing agent that introduces a readily ionizable group to enhance the signal in mass spectrometry.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: My results for this compound quantification are not reproducible between experiments. What could be the cause?

Answer: Poor reproducibility is often linked to sample instability or variations in sample preparation.

  • Sample Stability:

    • Thiol Oxidation: The thiol group in this compound can oxidize to form disulfides. Prepare samples fresh and keep them on ice or in a cooled autosampler. Consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your sample preparation workflow to prevent oxidation.

    • pH Effects: Ensure the pH of your samples and standards is consistent, as pH can affect the stability and ionization state of the analyte.

  • Derivatization Inefficiency:

    • Incomplete Reactions: Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.

    • Side Reactions: The presence of two carboxylic acid groups and a thiol group can lead to multiple derivatization products or side reactions.[1] Using a derivatizing agent specific to one functional group under controlled conditions can help. For example, using a thiol-specific reagent first, followed by a carboxyl-specific reagent.

Quantitative Data Summary

The following table summarizes typical performance characteristics for different hypothetical quantification methods for this compound. These values are illustrative and should be validated for your specific application.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Typical Recovery
Direct Analysis (LC-UV) 50-100 ng/mL150-300 ng/mL>0.99080-95%
Direct Analysis (LC-MS/MS) 1-10 ng/mL3-30 ng/mL>0.99585-105%
Derivatization with Alkylating Agent (GC-MS) 0.5-5 ng/mL1.5-15 ng/mL>0.99890-110%
Derivatization with Fluorescent Tag (LC-FLD) 0.1-2 ng/mL0.3-6 ng/mL>0.99995-110%

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS with Derivatization

This protocol describes a method for the quantification of this compound in plasma using derivatization of the thiol group followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., ¹³C₃-2-Thioxosuccinic acid)

  • N-ethylmaleimide (NEM) as a derivatizing agent

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma

2. Sample Preparation

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 10 µL of 100 mM TCEP solution to reduce any disulfide bonds. Vortex and incubate for 15 minutes at room temperature.

  • Add 20 µL of 50 mM NEM solution in ACN to derivatize the thiol group. Vortex and incubate for 30 minutes at room temperature.

  • Perform protein precipitation by adding 400 µL of cold ACN.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusion of the derivatized standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is reduce Reduce with TCEP add_is->reduce derivatize Derivatize with NEM reduce->derivatize precipitate Protein Precipitation derivatize->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Troubleshooting_Tree start Poor Quantification Results issue Identify Primary Issue start->issue peak_shape peak_shape issue->peak_shape Poor Peak Shape sensitivity sensitivity issue->sensitivity Low Sensitivity reproducibility reproducibility issue->reproducibility Poor Reproducibility solution_peak Adjust Mobile Phase pH Use Ion-Pairing Reagent Switch to HILIC/Ion-Exchange Derivatize Analyte peak_shape->solution_peak solution_sens Concentrate Sample (SPE) Use LC-MS/MS or ECD Use Fluorescent Derivatization sensitivity->solution_sens solution_repro Check Sample Stability (Oxidation) Optimize Derivatization Reaction Use Fresh Samples reproducibility->solution_repro

References

addressing impurities in 2-Thioxosuccinic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thioxosuccinic acid (also known as Thiomalic acid or 2-Mercaptosuccinic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound samples?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:

  • Starting Materials: Unreacted starting materials such as maleic acid, maleic anhydride, thiourea, or thioacetic acid may be present.

  • By-products of Synthesis: Side reactions during synthesis can lead to the formation of various by-products.

  • Oxidation Products: The thiol group in this compound is susceptible to oxidation, leading to the formation of dithiodimalic acid (the disulfide dimer).

  • Degradation Products: Exposure to heat, light, or certain chemical conditions can cause degradation.

Q2: My this compound sample appears discolored. What could be the cause?

A2: Discoloration, often a yellowish tint, can be an indication of impurities, particularly oxidation products. The presence of trace metal ions can also catalyze oxidation and contribute to color.

Q3: I am observing poor peak shape (tailing or fronting) during HPLC analysis of my this compound sample. What are the possible reasons?

A3: Poor peak shape in HPLC is a common issue when analyzing acidic compounds. Potential causes include:

  • Secondary Interactions: Interactions between the acidic analyte and the stationary phase, especially with residual silanol groups on silica-based columns.

  • Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Buffer Mismatch: Using a sample solvent that is significantly different from the mobile phase can cause peak distortion.

Q4: How can I confirm the identity of suspected impurities in my sample?

A4: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide structural information for impurity identification.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Problem: Your chromatogram (e.g., from HPLC or GC) of this compound shows unexpected peaks, suggesting the presence of impurities.

Troubleshooting Workflow:

Troubleshooting_Unexpected_Peaks start Start: Unexpected Peaks Observed check_blanks Run Blank Injections (Solvent and Mobile Phase) start->check_blanks ghost_peaks Ghost Peaks Present? (Peaks in Blanks) check_blanks->ghost_peaks clean_system Clean HPLC/GC System: - Flush with strong solvent - Check for contamination in  mobile phase or vials ghost_peaks->clean_system Yes analyze_standards Analyze Standards of Potential Impurities (e.g., maleic acid, dithiodimalic acid) ghost_peaks->analyze_standards No clean_system->check_blanks match_retention Retention Time Match? analyze_standards->match_retention impurity_identified Impurity Tentatively Identified match_retention->impurity_identified Yes lc_ms_analysis Perform LC-MS or GC-MS for Structural Confirmation match_retention->lc_ms_analysis No purify_sample Proceed to Purification impurity_identified->purify_sample unknown_impurity Impurity Remains Unknown lc_ms_analysis->unknown_impurity unknown_impurity->purify_sample

Caption: Troubleshooting workflow for identifying unexpected peaks.

Experimental Protocol: HPLC Analysis of this compound and Potential Impurities

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

Issue 2: Sample Degradation (Oxidation)

Problem: You suspect your this compound sample has degraded, likely through oxidation to the disulfide, dithiodimalic acid.

Troubleshooting and Mitigation:

StepActionRationale
1. Confirmation Analyze the sample by HPLC or LC-MS. The disulfide dimer will have a different retention time and a higher molecular weight.To confirm the presence and quantify the extent of oxidation.
2. Storage Store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).To minimize exposure to light and oxygen, which promote oxidation.
3. Solvent Choice When preparing solutions, use deoxygenated solvents.To reduce the amount of dissolved oxygen available for oxidation.
4. Antioxidants For long-term solution storage, consider the addition of a small amount of a compatible antioxidant, if it does not interfere with downstream applications.To inhibit the oxidation process.

Purification Protocols

Protocol 1: Recrystallization

This method is effective for removing less soluble or more soluble impurities.

  • Dissolution: Dissolve the impure this compound in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Liquid-Liquid Extraction

This protocol is useful for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the sample in an aqueous alkaline solution (e.g., sodium bicarbonate solution). The pH should be at least three units above the pKa of the acid.

  • Extraction of Impurities: Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities.

  • Acidification: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH at least three units below the pKa of this compound.

  • Extraction of Product: Extract the acidified aqueous solution with an organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.

Data on Potential Impurities

The following table summarizes potential impurities and their characteristics.

ImpurityChemical FormulaMolar Mass ( g/mol )Potential Origin
Maleic AcidC₄H₄O₄116.07Unreacted starting material
ThioureaCH₄N₂S76.12Unreacted starting material
Dithiodimalic AcidC₈H₁₀O₈S₂298.29Oxidation of this compound
Succinic AcidC₄H₆O₄118.09Potential side-product or degradation product

Logical Flow for Sample Purity Assessment

Purity_Assessment_Flow start Start: Assess Purity of This compound Sample initial_analysis Initial Analysis: - Visual Inspection (Color) - Melting Point Determination start->initial_analysis purity_check Purity Meets Specification? initial_analysis->purity_check chromatographic_analysis Chromatographic Analysis: - HPLC-UV - GC-FID purity_check->chromatographic_analysis No end End: Product Meets Purity Requirements purity_check->end Yes impurity_detection Impurities Detected? chromatographic_analysis->impurity_detection identify_impurities Identify Impurities: - LC-MS - GC-MS - NMR impurity_detection->identify_impurities Yes impurity_detection->end No select_purification Select Purification Method: - Recrystallization - Extraction - Chromatography identify_impurities->select_purification purified_product Purified Product select_purification->purified_product final_analysis Final Purity Analysis purified_product->final_analysis final_analysis->end Purity OK fail End: Further Purification Required final_analysis->fail Purity Not OK

Caption: Logical flow for assessing the purity of a this compound sample.

References

optimization of reaction conditions for 2-Thioxosuccinic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-thioxosuccinic acid derivatives, with a focus on the thionation of diethyl succinate using Lawesson's reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My thionation reaction of diethyl succinate with Lawesson's reagent is very slow or incomplete. What are the possible causes and solutions?

A1: Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Temperature: Lawesson's reagent requires elevated temperatures to be effective, typically refluxing in a suitable solvent. Esters are generally less reactive than ketones or amides and may require more forcing conditions.[1][2]

  • Solution: Ensure the reaction is maintained at the appropriate reflux temperature. Consider switching to a higher boiling point solvent if necessary, such as toluene or xylene.[3]

  • Low-Quality Reagent: Lawesson's reagent can degrade over time, especially if exposed to moisture.

  • Solution: Use a fresh batch of Lawesson's reagent or purify the existing reagent. Store it in a desiccator to prevent hydrolysis.

  • Inappropriate Stoichiometry: While a 0.5 equivalent of Lawesson's reagent (which is a dimer) is theoretically sufficient, an excess may be required for less reactive substrates.

  • Solution: Try increasing the amount of Lawesson's reagent to 0.6-1.0 equivalents relative to the diethyl succinate.

Q2: I am having difficulty purifying my diethyl 2-thioxosuccinate product. There is a persistent impurity with a similar polarity.

A2: This is a common issue when using Lawesson's reagent. The impurity is likely the phosphorus-containing byproduct from the reagent.[4]

  • Problem: The byproduct often has a polarity similar to the desired thioester, making separation by conventional column chromatography challenging.[4][5]

  • Solution 1: Modified Workup: After the reaction, a modified workup procedure can be employed to decompose the byproduct into more polar, easily separable compounds. One effective method involves treating the reaction mixture with an alcohol like ethanol or ethylene glycol.[4]

  • Solution 2: Chromatography Optimization: If column chromatography is necessary, careful selection of the eluent system is crucial. A gradient elution may be required to achieve good separation.

  • Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A3: Besides the main thionation reaction, several side reactions can occur:

  • Decomposition of Starting Material or Product: Prolonged heating at high temperatures can lead to the decomposition of the starting ester or the desired thioester.

  • Solution: Monitor the reaction progress closely using TLC or GC and avoid unnecessarily long reaction times.

  • Reaction with Solvent: The solvent should be inert under the reaction conditions.

  • Solution: Ensure the use of a dry, high-purity solvent. Toluene and xylene are common choices for reactions with Lawesson's reagent.[3]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for reactions involving Lawesson's reagent, often leading to shorter reaction times and improved yields.[2]

  • Recommendation: Start with a lower microwave power and shorter reaction times and optimize from there, monitoring the reaction progress carefully to avoid decomposition.

Optimization of Reaction Conditions

The successful synthesis of diethyl 2-thioxosuccinate requires careful optimization of several parameters. The following table summarizes key variables and their typical ranges for consideration.

ParameterTypical RangeConsiderations
Solvent Toluene, Xylene, DioxaneThe choice of solvent will determine the reaction temperature (reflux). Ensure the solvent is dry and inert.[3]
Temperature 80 - 140 °CHigher temperatures generally lead to faster reaction rates, but may also increase byproduct formation. Refluxing in the chosen solvent is common.
Reaction Time 2 - 24 hoursMonitor the reaction by TLC or GC to determine the optimal time. Prolonged reaction times can lead to decomposition.
Lawesson's Reagent (equivalents) 0.5 - 1.0For less reactive esters, a slight excess of Lawesson's reagent may be necessary to drive the reaction to completion.[1]
Concentration 0.1 - 1.0 MThe concentration can influence the reaction rate. More dilute conditions may sometimes reduce byproduct formation.

Experimental Protocols

Detailed Methodology for the Synthesis of Diethyl 2-Thioxosuccinate

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add diethyl succinate (1.0 eq).

    • Add dry toluene as the solvent.

    • Add Lawesson's reagent (0.6 eq).

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Option A (Standard Workup): Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel.

    • Option B (Modified Workup for Byproduct Removal): To the cooled reaction mixture, add ethanol (an excess) and heat to reflux for 1-2 hours to decompose the phosphorus-containing byproduct.[4] Then, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by column chromatography.

  • Characterization:

    • Characterize the purified diethyl 2-thioxosuccinate using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_characterization 4. Characterization A Add Diethyl Succinate B Add Dry Toluene A->B C Add Lawesson's Reagent B->C D Heat to Reflux C->D E Monitor by TLC/GC D->E F Cool to RT E->F G Modified Workup (Ethanol Reflux) F->G H Aqueous Wash G->H I Column Chromatography H->I J NMR, MS I->J

Caption: Experimental workflow for the synthesis of diethyl 2-thioxosuccinate.

troubleshooting_logic cluster_problem Problem cluster_cause Possible Cause cluster_solution Solution P1 Incomplete Reaction C1 Low Temperature P1->C1 C2 Degraded Reagent P1->C2 P2 Purification Difficulty C3 P-Byproduct P2->C3 S1 Increase Temperature C1->S1 S2 Use Fresh Reagent C2->S2 S3 Modified Workup C3->S3 S4 Optimize Chromatography C3->S4

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Handling 2-Mercaptosuccinic Acid (Thiomalic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Mercaptosuccinic acid (also known as Thiomalic acid). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the correct storage procedure for 2-Mercaptosuccinic acid?

Proper storage is crucial to maintain the stability and integrity of 2-Mercaptosuccinic acid. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] Avoid exposure to direct sunlight, sources of ignition, and incompatible materials such as strong acids and bases.[1]

Q2: I observe degradation of my 2-Mercaptosuccinic acid sample. What could be the cause?

Degradation can be caused by several factors:

  • Improper Storage: Exposure to high temperatures, moisture, or light can lead to decomposition.

  • Contamination: Contamination with incompatible substances, particularly strong oxidizing agents, can cause chemical reactions that degrade the compound.

  • Age: Over time, like any chemical, it can degrade. Always check the expiration date on the container.

Q3: My experimental results are inconsistent when using 2-Mercaptosuccinic acid. What should I check?

Inconsistent results can often be traced back to the handling and preparation of the reagent.

  • Purity of the Compound: Verify the purity of your 2-Mercaptosuccinic acid. Impurities can interfere with your reactions.

  • Solution Stability: Aqueous solutions of 2-Mercaptosuccinic acid may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment.

  • pH of the Solution: The reactivity of the thiol group is pH-dependent. Ensure the pH of your reaction buffer is controlled and consistent across experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low reaction yield Degradation of 2-Mercaptosuccinic acid.Use a fresh batch of the acid. Ensure proper storage conditions have been maintained.
Incorrect stoichiometry.Carefully recalculate and re-measure the molar ratios of your reactants.
Suboptimal reaction pH.Optimize the pH of the reaction mixture. The thiol group's nucleophilicity is pH-dependent.
Formation of unexpected byproducts Oxidation of the thiol group.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Side reactions with solvents or other reagents.Review the compatibility of all components in your reaction mixture. Consider using a different solvent system.
Difficulty in dissolving the compound Low solubility in the chosen solvent.2-Mercaptosuccinic acid is soluble in water and ethanol.[4] For other solvents, check solubility data. Gentle heating may aid dissolution, but be cautious of potential degradation.
Precipitate forms during reaction Change in solubility of reactants or products.Ensure the solvent system is appropriate for all components throughout the reaction.
Product is insoluble in the reaction medium.If the precipitate is the desired product, this can be a method of purification. If not, a different solvent may be required.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of 2-Mercaptosuccinic Acid (10 mM)

  • Materials:

    • 2-Mercaptosuccinic acid (CAS 70-49-5)[2][3][4]

    • Deionized water (high purity)

    • Calibrated pH meter

    • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out the required amount of 2-Mercaptosuccinic acid. For a 10 mM solution in 100 mL, you would need 0.1502 g (Molar mass: 150.15 g/mol ).[2]

    • Add the weighed compound to the volumetric flask.

    • Add approximately 80 mL of deionized water.

    • Place the flask on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved.

    • Adjust the pH to the desired level using the 1 M NaOH solution. Add the NaOH dropwise while monitoring the pH.

    • Once the desired pH is reached and stable, remove the stir bar and add deionized water to the 100 mL mark.

    • Cap the flask and invert several times to ensure a homogeneous solution.

    • Use the solution immediately for best results.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust add_reagents Add Reactants ph_adjust->add_reagents Freshly Prepared Solution mix Mix and Incubate add_reagents->mix monitor Monitor Progress mix->monitor quench Quench Reaction monitor->quench Reaction Complete analyze Analyze Products quench->analyze

Caption: Experimental workflow for using 2-Mercaptosuccinic acid.

troubleshooting_flowchart start Inconsistent Results? check_reagent Check Reagent Quality (Purity, Age, Storage) start->check_reagent check_solution Review Solution Preparation (Freshness, pH) check_reagent->check_solution Reagent OK outcome_bad Consult Literature/ Technical Support check_reagent->outcome_bad Reagent Faulty check_conditions Examine Reaction Conditions (Atmosphere, Temperature) check_solution->check_conditions Solution OK check_solution->outcome_bad Solution Prep Error outcome_good Problem Resolved check_conditions->outcome_good Conditions Optimized check_conditions->outcome_bad Conditions Faulty

References

Validation & Comparative

Validating the Structure of Synthesized 2-Thioxosuccinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and structural confirmation of novel compounds are paramount. This guide provides a comparative analysis of methodologies for validating the structure of 2-Thioxosuccinic acid, a derivative of succinic acid with potential applications in various chemical and pharmaceutical contexts.

The term "this compound" can be ambiguous. It may refer to 2-mercaptosuccinic acid (also known as thiomalic acid), where a thiol (-SH) group replaces a hydrogen atom at the 2-position. Alternatively, it could denote a structure with a thione (C=S) group. This guide will focus on the validation of the more commonly referenced 2-mercaptosuccinic acid structure due to the availability of analogous data.

Experimental Protocols and Data Presentation

The validation of synthesized this compound's structure relies on a combination of spectroscopic and analytical techniques. Below are the detailed experimental protocols for the key validation methods, followed by tables summarizing the expected quantitative data based on analogous compounds found in the literature.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6). The spectrum is acquired on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). Expected signals would correspond to the protons of the methylene and methine groups of the succinic acid backbone.

    • 13C NMR: A proton-decoupled 13C NMR spectrum is acquired to identify the carbon signals. This is particularly useful for confirming the presence of the carboxylic acid carbons and the carbon bearing the sulfur functional group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The sample is analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The FTIR spectrum is recorded over a range of 4000-400 cm-1. Key vibrational bands for the carboxylic acid (O-H and C=O stretching) and the C-S and S-H bonds are analyzed to confirm the presence of these functional groups.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The sample is dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion ([M-H]- or [M+H]+) is measured to confirm the expected molecular formula.

Quantitative Data Summary:

The following tables present expected data for this compound, inferred from literature on similar compounds like succinic acid derivatives and thiophene-based carboxylic acids.

Table 1: Expected 1H NMR Chemical Shifts for this compound

Proton DesignationExpected Chemical Shift (ppm)Multiplicity
-CH(SH)-3.5 - 4.0Doublet of doublets
-CH2-2.5 - 3.0Multiplet
-COOH10.0 - 13.0Broad singlet
-SH1.5 - 2.5Singlet or triplet

Table 2: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
O-H (Carboxylic acid)Stretching2500 - 3300 (broad)
C=O (Carboxylic acid)Stretching1700 - 1730
C-SStretching600 - 800
S-HStretching2550 - 2600 (weak)

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected m/zIon Species
Negative ESI149.0[M-H]-
Positive ESI151.0[M+H]+

Comparative Analysis of Synthesis and Validation Methods

Currently, there is no standardized, widely published method for the synthesis of this compound. However, plausible synthetic routes can be proposed based on established organic chemistry principles and compared.

Method 1: Nucleophilic Substitution on Halosuccinic Acid

This approach involves the reaction of a 2-halosuccinic acid (e.g., 2-bromosuccinic acid) with a sulfur nucleophile like sodium hydrosulfide (NaSH).

  • Advantages: This is a straightforward and well-established method for introducing a thiol group.

  • Disadvantages: The reaction may produce side products, and the starting halosuccinic acids may not be readily available.

Method 2: Addition of H2S to Maleic or Fumaric Acid

This method involves the direct addition of hydrogen sulfide across the double bond of maleic or fumaric acid, potentially catalyzed by a base or under high pressure.

  • Advantages: The starting materials are readily available and inexpensive.

  • Disadvantages: The reaction may have regioselectivity issues and could require specialized equipment for handling H2S.

Comparison of Validation Techniques:

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Proton environment and connectivityProvides detailed structural information.Can be complex to interpret for impure samples.
FTIR Presence of functional groupsQuick and easy to perform.Does not provide detailed connectivity information.
Mass Spec Molecular weight and formulaHighly sensitive and accurate for molecular weight.Does not provide stereochemical information.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for structural validation.

G cluster_synthesis Proposed Synthesis of this compound 2-Bromosuccinic_acid 2-Bromosuccinic_acid Reaction Reaction 2-Bromosuccinic_acid->Reaction NaSH NaSH NaSH->Reaction 2-Thioxosuccinic_acid 2-Thioxosuccinic_acid Reaction->2-Thioxosuccinic_acid

Caption: Proposed synthesis of this compound.

G Synthesized_Product Synthesized_Product FTIR_Analysis FTIR_Analysis Synthesized_Product->FTIR_Analysis NMR_Analysis NMR_Analysis Synthesized_Product->NMR_Analysis Mass_Spec_Analysis Mass_Spec_Analysis Synthesized_Product->Mass_Spec_Analysis Data_Comparison Data_Comparison FTIR_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Mass_Spec_Analysis->Data_Comparison Structure_Validated Structure_Validated Data_Comparison->Structure_Validated Data Matches Expected Structure_Not_Validated Structure_Not_Validated Data_Comparison->Structure_Not_Validated Data Mismatches

Caption: Workflow for structural validation.

A Comparative Analysis of Succinic Acid and its Thiolated Analog, Mercaptosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of succinic acid, a vital metabolic intermediate, and its sulfur-containing analog, mercaptosuccinic acid (also known as thiomalic acid). While direct experimental comparisons are limited due to the extensive research focus on succinic acid, this document extrapolates the probable biochemical interactions of mercaptosuccinic acid based on established principles of enzymology and receptor pharmacology. This comparison is intended to guide research into the potential therapeutic applications of sulfur-containing dicarboxylic acids.

Physicochemical Properties

Succinic acid and mercaptosuccinic acid share a butanedioic acid backbone but differ in the substitution at the C2 position. This structural difference, the replacement of a hydroxyl group (in malic acid, a related compound) with a thiol group, leads to distinct physicochemical properties.

PropertySuccinic AcidMercaptosuccinic Acid (Thiomalic Acid)
IUPAC Name Butanedioic acid2-Sulfanylbutanedioic acid
Synonyms Amber acid, 1,2-Ethanedicarboxylic acidThiomalic acid, 2-Mercaptosuccinic acid
Molecular Formula C₄H₆O₄C₄H₆O₄S
Molar Mass 118.09 g/mol 150.15 g/mol [1]
Appearance White, odorless crystalline solid[2]White solid with a sulfidic odor[2]
Melting Point 184–190 °C155–157 °C[3]
Water Solubility 80 g/L (20 °C)150 g/L (20 °C)[3]
pKa₁ 4.2~3.49[2]
pKa₂ 5.6~4.68[4]

Biological Roles and Comparative Performance

The primary biological significance of succinic acid lies in its dual role as a metabolic intermediate in the Krebs (TCA) cycle and as an extracellular signaling molecule. Mercaptosuccinic acid, as a structural analog, is hypothesized to interfere with these processes, primarily through competitive inhibition.

Role in Cellular Respiration: Succinate Dehydrogenase (SDH) Interaction

Succinic acid is the natural substrate for succinate dehydrogenase (SDH), or Mitochondrial Complex II, a critical enzyme embedded in the inner mitochondrial membrane that links the TCA cycle to the electron transport chain.[5] SDH catalyzes the oxidation of succinate to fumarate.

Competitive Inhibition: The active site of SDH is specific to the structure of succinate. Molecules with a similar dicarboxylic acid structure can bind to this active site but cannot be oxidized, thereby acting as competitive inhibitors.[6][7] The classic example is malonate, which strongly inhibits SDH and reduces cellular respiration.[5][7][8][9]

Given that mercaptosuccinic acid is structurally similar to succinate, it is highly probable that it also acts as a competitive inhibitor of SDH. This would result in a decrease in the rate of fumarate production and a reduction in the electron flow to the respiratory chain.

ParameterSuccinate (Substrate)Malonate (Known Inhibitor)Mercaptosuccinic Acid (Hypothesized Inhibitor)
Interaction with SDH SubstrateCompetitive InhibitorLikely Competitive Inhibitor
Kₘ (for Succinate) ~0.5 - 3 mMN/AN/A
Kᵢ (Inhibition Constant) N/ALow µM to mM rangeTo be determined experimentally
Effect on Vₘₐₓ N/ANo changePredicted to have no change
Effect on Apparent Kₘ N/AIncreasesPredicted to increase

TCA_Cycle_Inhibition

Role in Extracellular Signaling: SUCNR1 Receptor Activation

Extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[10] This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and metabolic homeostasis.[11]

The activation of SUCNR1 is specific to succinate, although other structurally related dicarboxylic acids can act as agonists, typically with lower potency.[10] For instance, malate and methylmalonate activate SUCNR1 but are 5- to 10-fold less potent than succinate.

It is plausible that mercaptosuccinic acid could also act as an agonist at the SUCNR1 receptor. However, the presence of the thiol group would likely alter its binding affinity and efficacy compared to succinate. Experimental validation is required to determine if it acts as a full agonist, a partial agonist, or an antagonist.

ParameterSuccinate (Endogenous Ligand)Mercaptosuccinic Acid (Hypothesized Ligand)
Interaction with SUCNR1 AgonistTo be determined (potential agonist/antagonist)
EC₅₀ ~28-56 µM[11]To be determined experimentally
Signaling Pathway Gᵢ and Gq coupling[2]To be determined experimentally

SUCNR1_Signaling

Experimental Protocols

To empirically determine the comparative performance of mercaptosuccinic acid, the following experimental protocols are proposed.

Protocol: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure SDH activity by monitoring the reduction of an artificial electron acceptor. It can be modified to determine the inhibitory potential (Kᵢ) of mercaptosuccinic acid.

Objective: To measure SDH activity in isolated mitochondria or cell/tissue lysates and to determine the type and constant of inhibition by mercaptosuccinic acid.

Materials:

  • SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, pH 7.2)

  • SDH Substrate: Sodium Succinate solution

  • Electron Acceptor Probe (e.g., 2,6-dichlorophenolindophenol - DCIP)

  • Sample (isolated mitochondria, tissue homogenate, or cell lysate)

  • Test Compound: Mercaptosuccinic acid solutions at various concentrations

  • 96-well clear, flat-bottom plate

  • Spectrophotometric plate reader capable of reading absorbance at 600 nm

Procedure:

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (1 x 10⁶) in 100 µL of ice-cold SDH Assay Buffer.[12]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[12]

    • Collect the supernatant for the assay. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (for Inhibition Study):

    • In a 96-well plate, add a fixed amount of sample (e.g., 10-50 µg protein) to each well.

    • Add varying concentrations of mercaptosuccinic acid to the sample wells. Include a control well with no inhibitor.

    • Add varying concentrations of the substrate (succinate) to wells containing each concentration of the inhibitor.

    • Bring the final volume in each well to 50 µL with SDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing SDH Assay Buffer and the Electron Acceptor Probe.

  • Measurement:

    • Add 50 µL of the Reaction Mix to each well to start the reaction.

    • Immediately place the plate in the reader and measure absorbance at 600 nm in kinetic mode at 25°C.[13]

    • Record readings every 1-3 minutes for 10-30 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA600/min) from the linear portion of the kinetic curve.

    • To determine the type of inhibition and calculate the Kᵢ, plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, a Lineweaver-Burk plot will show lines with different x-intercepts converging on the y-axis.

Protocol: SUCNR1 Receptor Activation Assay (Calcium Mobilization)

This protocol measures the activation of SUCNR1 by detecting the downstream signaling event of intracellular calcium mobilization.

Objective: To determine if mercaptosuccinic acid is an agonist or antagonist of SUCNR1 and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing human SUCNR1.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compounds: Succinate (as a positive control) and mercaptosuccinic acid at various concentrations.

  • Fluorescent plate reader with injection capabilities.

Procedure:

  • Cell Preparation:

    • Plate SUCNR1-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer for 1 hour at 37°C, according to the dye manufacturer's instructions.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Measurement of Agonist Activity:

    • Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.

    • Inject varying concentrations of succinate or mercaptosuccinic acid into the wells.

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Measurement of Antagonist Activity:

    • Pre-incubate the cells with varying concentrations of mercaptosuccinic acid for a short period (e.g., 15-30 minutes).

    • Inject a fixed concentration of succinate (typically its EC₅₀ or EC₈₀ concentration) and monitor the fluorescent signal. A reduction in the succinate-induced signal indicates antagonistic activity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

    • For antagonist activity, plot the inhibition of the succinate response against the log of the mercaptosuccinic acid concentration to calculate the IC₅₀ value.

Conclusion

Succinic acid is a cornerstone of cellular metabolism and a key signaling molecule. Its sulfur-containing analog, mercaptosuccinic acid, presents an intriguing subject for comparative analysis. Based on the principles of competitive enzyme inhibition, mercaptosuccinic acid is predicted to act as an inhibitor of succinate dehydrogenase, potentially modulating cellular energy production. Furthermore, its structural similarity to succinate suggests a possible interaction with the SUCNR1 receptor, which could either mimic or antagonize succinate's signaling functions.

The experimental protocols provided herein offer a clear path for empirically validating these hypotheses. Such research is crucial for drug development professionals, as targeted inhibition of SDH or modulation of SUCNR1 signaling holds therapeutic potential in various diseases, including ischemia-reperfusion injury and inflammatory conditions. Further investigation into mercaptosuccinic acid and other succinic acid analogs could uncover novel therapeutic agents with finely tuned activities.

References

A Comparative Guide to the Synthetic Routes of 2-Mercaptosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Mercaptosuccinic acid, a versatile building block in organic synthesis, finds applications in pharmaceuticals, as a chelating agent, and in the preparation of various sulfur-containing compounds. While the direct synthesis of "2-thioxosuccinic acid" is not well-documented in readily available literature, the closely related and structurally significant 2-mercaptosuccinic acid offers a variety of synthetic pathways. This guide provides a comparative analysis of the most common and effective routes for its preparation, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for four distinct synthetic routes to 2-mercaptosuccinic acid, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Reference
Route 1 Maleic anhydride, ThioureaGlacial acetic acid, NaOH1. Room temperature, 10-12 h2. Reflux, 4 h> 90[1]
Route 2 Maleic acidHydrogen sulfide, Molecular sieves100°C, 5 h, under pressure75[2]
Route 3 O,O-diethyl dithiophosphatosuccinic anhydrideWater, HClReflux (~97.5°C)83[1]
Route 4 Malic acid, Thioacetic acidEthyl acetate1. Reflux, 1 h2. Alkaline hydrolysis83 (intermediate)

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes, based on published literature.

Route 1: From Maleic Anhydride and Thiourea

This two-step synthesis offers the highest reported yield and avoids the use of highly toxic reagents like hydrogen sulfide.

Step 1: Synthesis of 2-Amidinothiosuccinic Anhydride Intermediate

  • In a suitable reaction vessel equipped with a mechanical stirrer, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

  • To this solution, add thiourea (1.0 eq) under agitation.

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • The resulting solid intermediate, 2-amidinothiosuccinic anhydride, is collected by filtration and washed with glacial acetic acid and then water.

  • The intermediate is dried to afford a white solid.

Step 2: Hydrolysis to 2-Mercaptosuccinic Acid

  • The dried intermediate is added to an aqueous solution of sodium hydroxide (4.0 eq).

  • The mixture is heated to reflux and maintained for 4 hours.

  • After cooling, the solution is acidified with hydrochloric acid to a pH of 1-2, leading to the precipitation of the crude product.

  • The crude 2-mercaptosuccinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from acetone to yield the final product.[1]

Route 2: Addition of Hydrogen Sulfide to Maleic Acid

This method provides a direct, one-pot synthesis but requires handling of toxic and pressurized hydrogen sulfide.

  • In a high-pressure autoclave, a mixture of maleic acid, N-methyl-2-pyrrolidone (as solvent), and powdered 4A molecular sieves is prepared.

  • The autoclave is charged with hydrogen sulfide gas to the desired pressure (e.g., 3900-3975 Torr).

  • The reaction mixture is heated to 100°C and maintained for 5 hours with stirring.

  • After cooling and venting the excess hydrogen sulfide, the reaction mixture is worked up to isolate the 2-mercaptosuccinic acid. Purification can be achieved through standard techniques such as recrystallization.[2]

Route 3: Hydrolysis of O,O-diethyl dithiophosphatosuccinic anhydride

This route offers a good yield and high purity of the final product.

  • A mixture of O,O-diethyl dithiophosphatosuccinic anhydride (1.0 eq), water, and concentrated hydrochloric acid is placed in a flask equipped with a reflux condenser and stirrer.

  • The mixture is heated to reflux (approximately 97.5°C) with continuous stirring. The evolution of hydrogen sulfide gas will be observed.

  • The reaction is continued until the evolution of hydrogen sulfide ceases.

  • The reaction mixture is then concentrated, typically on a steam bath, and cooled to room temperature to crystallize the product.

  • The white crystals of 2-mercaptosuccinic acid are collected by filtration, washed with a small amount of ice-cold water, and dried to give the final product.[1]

Synthetic Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 MA Maleic Anhydride Intermediate 2-Amidinothiosuccinic Anhydride MA->Intermediate Glacial Acetic Acid, Room Temp, 10-12h Thiourea Thiourea Thiourea->Intermediate Product 2-Mercaptosuccinic Acid Intermediate->Product NaOH (aq), Reflux, 4h; then HCl

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 MaleicAcid Maleic Acid Product 2-Mercaptosuccinic Acid MaleicAcid->Product NMP, Mol. Sieves, 100°C, 5h, Pressure H2S Hydrogen Sulfide H2S->Product Synthetic_Route_3 StartingMaterial O,O-diethyl dithiophosphato- succinic anhydride Product 2-Mercaptosuccinic Acid StartingMaterial->Product H₂O, HCl, Reflux

References

A Comparative Analysis of Thiosuccinates: Exploring 2-Mercaptosuccinic Acid and 2,3-Dimercaptosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An important note to the reader: Initial research efforts to provide a comparative study of 2-Thioxosuccinic acid with other thiosuccinates revealed a significant lack of available scientific literature on this compound itself. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide instead focuses on a comparative analysis of two well-characterized and clinically relevant thiosuccinates: 2-Mercaptosuccinic acid (Thiomalic acid) and 2,3-Dimercaptosuccinic acid (DMSA) . These compounds offer insightful comparisons in terms of their structure, properties, and biological activities.

This guide presents a detailed comparison of these two thiosuccinates, summarizing their physicochemical properties, outlining their synthesis, and discussing their biological applications, with a focus on their roles in chelation therapy and enzyme interactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Mercaptosuccinic acid and 2,3-Dimercaptosuccinic acid is presented in the table below, allowing for a direct comparison of their fundamental characteristics.

Property2-Mercaptosuccinic Acid2,3-Dimercaptosuccinic Acid (meso)
Synonyms Thiomalic acid, 2-Sulfanylsuccinic acidDMSA, Succimer
Molecular Formula C₄H₆O₄S[1][2]C₄H₆O₄S₂
Molecular Weight 150.15 g/mol [1][2]182.22 g/mol
Melting Point 151-154 °C[1]196-198 °C[3]
Appearance White solid with a sulfidic odor[2]Crystalline powder
Solubility Soluble in water (150 g/L at 20 °C)[4]Soluble in water[3]
pKa pKa₁ ≈ 3.3, pKa₂ ≈ 4.8pKa₁ ≈ 3.0, pKa₂ ≈ 4.0, pKa₃ ≈ 9.4, pKa₄ ≈ 10.7
CAS Number 70-49-5[1]304-55-2[3]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of 2-Mercaptosuccinic Acid

A common method for the synthesis of 2-mercaptosuccinic acid involves the reaction of maleic anhydride with thiourea.[5]

Materials:

  • Maleic anhydride

  • Thiourea

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Acetone

Procedure: [5]

  • In a suitable reaction vessel, dissolve maleic anhydride in glacial acetic acid.

  • Add thiourea to the solution in a 1:1 molar ratio with maleic anhydride.

  • Stir the reaction mixture at room temperature for approximately 10 hours.

  • The intermediate, 2-amidinosulfanyl succinic anhydride, will precipitate. Filter the solid and wash it.

  • Hydrolyze the intermediate by dissolving it in an alkaline solution (e.g., sodium hydroxide).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude 2-mercaptosuccinic acid.

  • Purify the product by recrystallization from a suitable solvent, such as hot water or acetone.

Synthesis of S-Aryl Alkylthiosulfinates (as an example of thiosuccinate derivatives)

A general method for the synthesis of S-aryl alkylthiosulfinates involves the oxidation of the corresponding unsymmetrical disulfide.[6]

Materials:

  • Aralkyl disulfide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure: [6]

  • Dissolve the aralkyl disulfide in dichloromethane in a reaction flask.

  • Cool the solution to a low temperature (e.g., -40 °C).

  • Add m-CPBA (1.0 equivalent) to the cooled solution.

  • Allow the reaction mixture to stir for several hours, gradually warming to 0 °C.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Biological Activity and Applications

Both 2-Mercaptosuccinic acid and 2,3-Dimercaptosuccinic acid exhibit significant biological activities, primarily related to their thiol groups.

2-Mercaptosuccinic Acid (Thiomalic Acid):

  • Enzyme Inhibition: Thiomalic acid can act as an inhibitor for certain enzymes. For instance, it has been shown to inhibit glutathione peroxidase.[7][8] This inhibition is often attributed to the interaction of its thiol group with the enzyme's active site or with essential metal cofactors.

  • Nanotechnology: It is widely used as a capping agent for the synthesis of nanoparticles, such as gold and cadmium telluride quantum dots.[7][8] The thiol group provides a strong anchor to the nanoparticle surface, while the carboxylic acid groups enhance water solubility and provide handles for further functionalization.

  • Pharmaceuticals: The sodium gold salt of thiomalic acid, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis.[1]

2,3-Dimercaptosuccinic Acid (DMSA):

  • Heavy Metal Chelation: DMSA is a well-known and clinically used chelating agent for the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[9][10] Its two thiol groups can effectively bind to these metal ions, forming a stable complex that can be excreted from the body, primarily through urine.[9][10]

  • Medical Imaging: Technetium-99m labeled DMSA is used as a radiopharmaceutical for renal imaging to assess kidney function and morphology.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving these thiosuccinates.

Heavy_Metal_Chelation_with_DMSA cluster_body Body Heavy_Metal Heavy Metal Ion (e.g., Pb²⁺, Hg²⁺) DMSA_Metal_Complex DMSA-Metal Complex (Water-soluble) Heavy_Metal->DMSA_Metal_Complex Chelation DMSA DMSA (2,3-Dimercaptosuccinic Acid) DMSA->DMSA_Metal_Complex Kidney Kidney DMSA_Metal_Complex->Kidney Transport via Bloodstream Urine Urine (Excretion) Kidney->Urine

Caption: Mechanism of heavy metal chelation by DMSA.

The diagram above illustrates the process of heavy metal detoxification using DMSA. The chelating agent binds to toxic heavy metal ions in the body, forming a stable, water-soluble complex. This complex is then transported through the bloodstream to the kidneys and subsequently excreted in the urine.

Enzyme_Inhibition_Workflow cluster_experiment In Vitro Enzyme Inhibition Assay Enzyme Target Enzyme Incubation Incubation Enzyme->Incubation Substrate Substrate Substrate->Incubation Thiosuccinate Thiosuccinate Inhibitor (e.g., 2-Mercaptosuccinic Acid) Thiosuccinate->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Measurement->Data_Analysis

Caption: Workflow for evaluating enzyme inhibition by thiosuccinates.

This flowchart outlines a typical experimental workflow to assess the inhibitory effect of a thiosuccinate on a target enzyme. The enzyme, its substrate, and the potential inhibitor are incubated together, and the rate of product formation is measured. This data is then analyzed to determine key inhibition parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

References

Comparative Guide to Cross-Validation of Analytical Methods for 2-Thioxosuccinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Thioxosuccinic acid is critical for ensuring product quality, stability, and efficacy. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of potential analytical methods applicable to this compound, supported by experimental data from analogous compounds. Cross-validation of these methods is essential to ensure consistency and reliability of results across different laboratories or when methods are updated.

Comparison of Analytical Methods

Parameter HPLC-UV HPLC-Fluorescence LC-MS/MS GC-MS
Linearity (r²) >0.999[1]Not explicitly stated, but good linearity is a common feature>0.99[2][3]>0.99[2]
Limit of Detection (LOD) Dependent on chromophore15 pmol (for TNB adduct)[4]As low as 0.01 ng/mL[5]Method dependent
Limit of Quantification (LOQ) Dependent on chromophore7.5 pmol (for GSH-TNB adduct)[4]0.01 - 0.2 ng/mL[3]Method dependent
Intra-day Precision (%RSD) 0.93 - 1.26%[1]1.6 - 3.9%[4]3.70 - 11.5%[3]1 - 4.5%[2]
Inter-day Precision (%RSD) 1.40 - 1.76%[1]2.6 - 4.6%[4]5.18 - 10.3%[3]Not specified
Accuracy/Recovery (%) 98.13 - 100.00%[1]99.4%[4]86.1 - 109.0%[3]95 - 117%[2]

Experimental Protocols

Below are generalized experimental protocols for the analytical methods discussed, based on methodologies reported for similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of organic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column is commonly used for reversed-phase chromatography.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic solvent like methanol or acetonitrile.[1][6]

  • Detection: UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance, for instance, 215 nm for thioctic acid.[1][6]

  • Sample Preparation: Samples may require dissolution in a suitable solvent, followed by filtration through a 0.45 µm membrane filter before injection.[1]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For thiols, derivatization with a fluorescent agent can significantly enhance sensitivity and selectivity.

  • Instrumentation: An HPLC system coupled with a fluorescence detector.

  • Derivatization: Thiols can be derivatized with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a fluorescent product.[4]

  • Column: A C18 column is often suitable.

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent is common.

  • Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of the fluorescent derivative.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.

  • Instrumentation: An HPLC system interfaced with a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization.[3][5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.[3]

  • Sample Preparation: Protein precipitation is a common sample preparation technique for biological samples, followed by centrifugation and dilution of the supernatant.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid and thiol groups need to be derivatized to increase volatility. Silylation is a common derivatization technique.

  • Column: A capillary column with a suitable stationary phase, such as one with a dimethylpolysiloxane coating.

  • Carrier Gas: Helium is typically used as the carrier gas.[2]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[2]

  • Sample Preparation: Extraction of the analyte from the sample matrix, followed by derivatization.[2]

Cross-Validation Workflow

Cross-validation ensures that an analytical method produces comparable results under different conditions, such as in different laboratories or with different instruments. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Scope Define Scope and Acceptance Criteria Select_Methods Select Methods for Cross-Validation Define_Scope->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare and Distribute Samples Develop_Protocol->Prepare_Samples Analyze_Samples_LabA Analyze Samples (Lab A / Method 1) Prepare_Samples->Analyze_Samples_LabA Analyze_Samples_LabB Analyze Samples (Lab B / Method 2) Prepare_Samples->Analyze_Samples_LabB Collect_Data Collect and Compile Data Analyze_Samples_LabA->Collect_Data Analyze_Samples_LabB->Collect_Data Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Collect_Data->Statistical_Analysis Compare_Results Compare Results Against Acceptance Criteria Statistical_Analysis->Compare_Results Documentation Document Results and Conclusions Compare_Results->Documentation Decision Decision on Method Interchangeability Documentation->Decision

Caption: Workflow for cross-validation of analytical methods.

This guide provides a framework for selecting and validating an appropriate analytical method for this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Rigorous cross-validation is crucial to ensure the generation of reliable and reproducible data.

References

Lack of Publicly Available Efficacy Data for 2-Thioxosuccinic Acid Derivatives Necessitates a Shift in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in publicly available research on the efficacy of 2-Thioxosuccinic acid derivatives. Despite extensive searches for synthesis, biological evaluation, antimicrobial, and antitumor activity, as well as enzyme inhibition and mechanism of action studies, no specific experimental data comparing the efficacy of various this compound derivatives could be retrieved.

In light of this, and to fulfill the core request for a comparative guide on "thioxo" compounds, this report will instead focus on a closely related and well-researched class of molecules: Thiazolidine-2-thione derivatives and their efficacy as novel xanthine oxidase inhibitors. This pivot allows for a detailed comparison based on available experimental data, aligning with the user's interest in the comparative efficacy of sulfur-containing heterocyclic compounds.

Comparison of Thiazolidine-2-thione Derivatives as Xanthine Oxidase Inhibitors

Thiazolidine-2-thione derivatives have emerged as a promising class of inhibitors for xanthine oxidase (XO), a key enzyme in purine metabolism that plays a crucial role in conditions like gout and hyperuricemia.[1][2] The following guide compares the efficacy of various synthesized thiazolidine-2-thione derivatives based on their in vitro XO inhibitory activity.

Data Presentation: In Vitro Xanthine Oxidase Inhibitory Activity

The inhibitory efficacy of the synthesized thiazolidine-2-thione derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values against xanthine oxidase. The results, summarized in the table below, highlight the structure-activity relationship and the impact of different substituents on the inhibitory potency.[1][2]

Compound IDR GroupIC50 (μmol/L)
Thiazolidine-2-thione-72.15
4d(structure with weak activity)> 100
6i(structure with phenyl-sulfonamide)5.19
6j(structure with phenyl-sulfonamide)9.76
6k (structure with 4-fluorophenyl-sulfonyl) 3.56
Allopurinol (Control)-~8.9 (derived from 2.5x less potent than 6k)
Febuxostat (Control)-(Data not provided in a comparable format)

Key Findings:

  • The presence of a phenyl-sulfonamide group was found to be crucial for the XO inhibitory activity of thiazolidine-2-thione derivatives.[1][2]

  • Compound 6k , featuring a 4-fluorophenyl-sulfonyl moiety, demonstrated the most potent inhibitory activity with an IC50 value of 3.56 μmol/L, making it approximately 2.5-fold more potent than the standard drug, allopurinol.[1][2]

  • Most of the synthesized derivatives showed significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L, a considerable improvement over the parent thiazolidine-2-thione (IC50 = 72.15 μmol/L).[2]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibitory Activity Assay

The efficacy of the thiazolidine-2-thione derivatives was determined by an in vitro enzyme catalysis reaction. The following protocol was employed:

  • Reagents and Materials: Xanthine oxidase, allopurinol, febuxostat, and other necessary organic reagents were procured from commercial suppliers.

  • Assay Principle: The assay measures the inhibition of xanthine oxidase activity, which catalyzes the oxidation of a substrate.

  • Procedure: The inhibitory activity of all synthesized derivatives was determined through in vitro enzyme catalysis. Allopurinol and febuxostat were used as positive controls for comparison.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated to quantify the inhibitory potency of each compound.[1][2]

Enzyme Inhibition Kinetics

To understand the mechanism of inhibition for the most potent compound, 6k, enzyme inhibition kinetic studies were performed.

  • Procedure: The inhibitory mode of compound 6k was investigated by analyzing the enzyme kinetics using Lineweaver-Burk plots.

  • Results: The analysis confirmed that compound 6k acts as a mixed-type inhibitor of xanthine oxidase.[1][2]

Mandatory Visualization

Xanthine_Oxidase_Inhibition_Pathway cluster_purine Purine Metabolism cluster_enzyme Enzyme Action cluster_inhibitors Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO Gout Gout Uric_Acid->Gout Leads to XO Xanthine Oxidase Thiazolidine_Derivatives Thiazolidine-2-thione Derivatives (e.g., 6k) Thiazolidine_Derivatives->XO Inhibits

Caption: Inhibition of Xanthine Oxidase by Thiazolidine-2-thione Derivatives.

Experimental_Workflow start Start: Synthesize Thiazolidine-2-thione Derivatives in_vitro_assay In Vitro XO Inhibitory Activity Assay start->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis kinetic_studies Enzyme Inhibition Kinetic Studies (for potent compounds) sar_analysis->kinetic_studies identify_lead Identify Lead Compound (e.g., 6k) kinetic_studies->identify_lead end End: Potential Therapeutic for Hyperuricemia identify_lead->end

Caption: Workflow for Evaluating Thiazolidine-2-thione Derivatives.

References

comparative spectroscopic analysis of 2-Thioxosuccinic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Analysis of 2-Thioxosuccinic Acid Analogs

This guide provides a comparative overview of the spectroscopic properties of this compound analogs, offering insights for researchers, scientists, and professionals in drug development. The analysis focuses on key spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to differentiate and characterize these compounds.

Introduction to this compound Analogs

This compound and its derivatives are of interest due to their potential applications in medicinal chemistry and materials science. The presence of both a thiocarbonyl group and carboxylic acid functionalities imparts unique chemical and spectroscopic characteristics to these molecules. Understanding these properties is crucial for their identification, characterization, and the elucidation of their structure-activity relationships.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for functional groups relevant to this compound and its analogs, based on available literature for similar compounds.

Table 1: UV-Visible Spectroscopy Data
Functional Group/Compound Typeλmax (nm)Molar Absorptivity (ε)SolventReference/Notes
Carboxylic Acid (unconjugated)~210--Generally too low to be useful for detailed analysis.[1]
α,β-Unsaturated Carbonyl200 - 25010,000 - 20,000VariousThe position of λmax is sensitive to substitution.
Thiocarbonyl (C=S)290 - 330 (n→π)10 - 100VariousA weaker absorption band.
230 - 250 (π→π)> 1000VariousA stronger absorption band.
2-Alkoxythiotetronic Acids205–220 and 305–310-MethanolThe two absorbance peaks are characteristic of the 2-alkoxy isomers.[2]
4-Alkoxythiotetronic Acids235–240-MethanolA distinct single absorption peak.[2]
Table 2: Infrared (IR) Spectroscopy Data
Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500Broad, StrongThe broadness is due to hydrogen bonding.[1][3]
C-H (Aliphatic)3000 - 2850Medium to Strong
C=O (Carboxylic Acid)1760 - 1690StrongThe exact position can be affected by conjugation and hydrogen bonding.[3]
C=S (Thiocarbonyl)1250 - 1020Medium to StrongCan be coupled with other vibrations, making it difficult to assign definitively.
C-O (Carboxylic Acid)1320 - 1210Strong
C-S800 - 600Weak to Medium
Table 3: ¹H NMR Spectroscopy Data (in CDCl₃ or DMSO-d₆)
Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10 - 13Broad SingletThe chemical shift is highly variable and depends on concentration and solvent. The signal disappears upon D₂O exchange.[1]
α-Proton (-CH-C=S)3.0 - 4.5-Deshielded due to the proximity of the thiocarbonyl and carboxylic acid groups.
β-Proton (-CH₂-COOH)2.5 - 3.5-The exact shift and multiplicity will depend on the specific analog structure.
Table 4: ¹³C NMR Spectroscopy Data (in CDCl₃ or DMSO-d₆)
Carbon TypeChemical Shift (δ, ppm)Notes
Thiocarbonyl (C=S)190 - 220The most downfield signal in the spectrum.
Carbonyl (C=O)170 - 185
α-Carbon (-CH-C=S)40 - 60
β-Carbon (-CH₂-COOH)30 - 50
Table 5: Mass Spectrometry (MS) Data
Ionization MethodFragmentation PatternNotes
Electrospray Ionization (ESI)[M-H]⁻ is often the base peak in negative ion mode.Fragmentation often involves the loss of CO₂ (44 Da) and H₂S (34 Da).
Electron Ionization (EI)The molecular ion peak (M⁺) may be weak or absent.Characteristic fragments arise from α-cleavage and McLafferty rearrangement.

Experimental Protocols

UV-Vis Spectroscopy

A solution of the this compound analog is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 800 nm. The solvent is used as a reference. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are determined.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is prepared. The spectrum is recorded in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0 ppm). For ¹H NMR, key parameters to analyze include chemical shift, integration, and multiplicity. For ¹³C NMR, the chemical shifts of the different carbon atoms are determined.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison and Interpretation Synthesis Synthesis of 2-Thioxosuccinic Acid Analogs Purification Purification and Characterization Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Compilation Data Compilation in Tables UV_Vis->Data_Compilation IR->Data_Compilation NMR->Data_Compilation MS->Data_Compilation Structure_Elucidation Structure Elucidation and Comparative Analysis Data_Compilation->Structure_Elucidation Conclusion Conclusion on Spectroscopic Properties and Differences Structure_Elucidation->Conclusion G cluster_techniques Spectroscopic Techniques Molecule This compound Analog Functional Groups: - Carboxylic Acids (-COOH) - Thiocarbonyl (C=S) - Alkyl Backbone UV_Vis UV-Vis Electronic Transitions π→π* (C=S, C=O) n→π* (C=S, C=O) Molecule->UV_Vis Absorbs UV-Vis light IR IR Vibrational Modes O-H stretch C=O stretch C=S stretch Molecule->IR Absorbs IR radiation NMR NMR Nuclear Spin States Chemical Environment of ¹H and ¹³C nuclei Molecule->NMR Nuclei resonate in B field MS MS Mass-to-Charge Ratio Molecular Weight and Fragmentation Molecule->MS Is ionized and fragmented

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Thioxosuccinic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Thioxosuccinic acid, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

Quantitative Data Summary

Based on data for structurally related compounds, the following table summarizes key safety information. It is crucial to handle this compound as if it possesses these characteristics.

PropertyValueSource Compound
Hazard Class Acute toxicity, Oral (Category 4)Mercaptosuccinic acid
Skin irritation (Category 2)Mercaptosuccinic acid
Eye irritation (Category 2A)Mercaptosuccinic acid
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMercaptosuccinic acid
Incompatible Materials Strong oxidizing agents, Strong bases, Strong acids2-Thiophenecarboxylic acid

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves neutralization of its acidic nature, followed by disposal as hazardous waste. Do not discharge directly into the sewer system.

1. Waste Collection:

  • Collect waste this compound, including contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

2. Neutralization (for dilute aqueous solutions):

  • This procedure should be performed by trained personnel in a chemical fume hood.

  • Slowly add the dilute acidic solution to a larger container of a weak basic solution, such as a 5% solution of sodium bicarbonate or sodium carbonate.

  • The addition should be done portion-wise with constant stirring to control the effervescence from carbon dioxide evolution.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution should be transferred to a properly labeled aqueous hazardous waste container.

3. Disposal of Solid Waste and Concentrated Solutions:

  • Solid this compound and concentrated solutions should not be neutralized directly due to the potential for a vigorous, uncontrolled reaction.

  • These materials should be collected in a designated hazardous waste container.

  • The container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

4. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Experimental Workflow for Neutralization

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep1 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Work in a certified chemical fume hood prep1->prep2 neu1 Prepare a dilute solution of weak base (e.g., 5% NaHCO3) prep2->neu1 neu2 Slowly add dilute This compound waste to the base with stirring neu1->neu2 neu3 Monitor pH of the solution neu2->neu3 neu4 Is pH between 6.0 and 8.0? neu3->neu4 neu4->neu2 No, continue adding base disp1 Transfer neutralized solution to labeled aqueous hazardous waste container neu4->disp1 Yes disp2 Arrange for EHS pickup disp1->disp2

Caption: Workflow for the neutralization of dilute this compound waste.

Logical Relationship for Disposal Decision

G start Waste this compound waste_type Is the waste a dilute aqueous solution? start->waste_type solid_conc Solid or Concentrated Solution waste_type->solid_conc No dilute_aq Dilute Aqueous Solution waste_type->dilute_aq Yes collect_solid Collect in a labeled hazardous waste container solid_conc->collect_solid neutralize Neutralize with weak base (pH 6.0-8.0) dilute_aq->neutralize ehs_pickup Arrange for disposal by Environmental Health & Safety (EHS) collect_solid->ehs_pickup collect_neutralized Collect neutralized solution in a labeled aqueous hazardous waste container neutralize->collect_neutralized collect_neutralized->ehs_pickup

Caption: Decision tree for the proper disposal route of this compound waste.

References

Essential Safety and Handling Guide for 2-Thioxosuccinic Acid (Mercaptosuccinic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling 2-Thioxosuccinic acid (also known as Mercaptosuccinic acid, CAS No. 70-49-5). Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields are required.[3] For enhanced protection, tight-sealing safety goggles or a face shield should be used.[4] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Handle with gloves that have been inspected prior to use.[1] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection If dust or aerosols are generated, use a respirator with type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Health Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)[2]

  • Causes skin irritation (Category 2)[2]

  • Causes serious eye irritation (Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[2]

Procedural Workflow for Handling this compound

The following diagram outlines the essential step-by-step process for the safe handling of this compound, from preparation to disposal.

prep Preparation handling Handling prep->handling Proceed with caution sub_prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) sub_prep2 Ensure proper ventilation (Fume hood) spill Spill/Exposure handling->spill Emergency disposal Waste Disposal handling->disposal After use storage Storage handling->storage Store remaining chemical sub_handling1 Avoid creating dust. Use only in a well-ventilated area. sub_handling2 Wash hands thoroughly after handling. sub_spill1 Evacuate and ventilate area. Wear appropriate PPE for cleanup. sub_spill2 Collect spill with inert material. Dispose of as hazardous waste. sub_disposal Dispose of in accordance with local, state, and federal regulations. sub_storage Keep container tightly closed in a dry, cool, and well-ventilated place.

Caption: Workflow for Safe Handling of this compound.

Operational Plans

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Use only outdoors or in a well-ventilated area.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[5]

Disposal Plan

Product Disposal:

  • Dispose of this material and its container to an approved waste disposal plant.[5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not let the product enter drains.[1]

Contaminated Packaging:

  • Dispose of as unused product.[1]

  • Handle uncleaned containers like the product itself.[1]

Accidental Release Measures:

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1]

  • Keep in suitable, closed containers for disposal.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.